Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 1-(4-aminophenyl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-4-3-9-16(10-11)13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMOCUKGLIOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655124 | |
| Record name | Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889947-74-4 | |
| Record name | Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Process Optimization of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate: A Technical Guide
Executive Summary & Retrosynthetic Rationale
Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate is a highly versatile, bifunctional building block frequently utilized in the drug development pipeline. Its structural motif—an N -aryl piperidine coupled with an ester-bearing stereocenter—serves as a core scaffold for various active pharmaceutical ingredients (APIs), including hematopoietic progenitor kinase 1 (HPK1) inhibitors and GPCR modulators[1].
From a retrosynthetic perspective, the most critical disconnection is the C–N bond between the piperidine nitrogen and the phenyl ring. While Buchwald-Hartwig cross-coupling is a modern standard for C–N bond formation, it requires expensive palladium catalysts, specialized phosphine ligands, and strict inert atmospheres. Instead, we employ a Nucleophilic Aromatic Substitution (SNAr) strategy followed by Catalytic Hydrogenation . This transition-metal-free coupling approach is highly scalable, cost-effective, and avoids heavy metal contamination in the early synthetic steps.
Figure 1: Two-step synthetic workflow for Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, it is imperative to understand why specific reagents are chosen, ensuring the chemistry is predictable and robust.
The SNAr Step: Electrophile Selection
In the SNAr coupling step, we utilize 2[2] rather than the chloro- or bromo- analogues. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[3]. Fluorine's extreme electronegativity strongly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic. This inductive effect dramatically lowers the activation energy required to form the Meisenheimer complex, making aryl fluorides react orders of magnitude faster than aryl chlorides. Potassium carbonate (K2CO3) is selected as an optimal, mild base to scavenge the generated HF, preventing the formation of the unreactive piperidine hydrofluoride salt.
Figure 2: Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) step.
The Reduction Step: Chemoselectivity
The subsequent reduction of the nitro group must be highly chemoselective to avoid reducing or hydrolyzing the delicate ethyl ester at the 3-position. While iron or tin-based reductions are possible, they generate significant heavy metal waste and complicate the workup[4]. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) in ethanol provides absolute chemoselectivity for the nitro group, yielding the aniline cleanly with water as the only byproduct.
Process Optimization & Quantitative Data
To establish a scalable process, solvent and base parameters were rigorously evaluated. The quantitative data below summarizes the optimization metrics, prioritizing yield, purity, and Process Mass Intensity (PMI).
Table 1: Optimization of SNAr Coupling Conditions
| Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (HPLC) |
| DMF | K₂CO₃ | 90 | 12 | >99 | 92 | >98% |
| DMSO | K₂CO₃ | 90 | 10 | >99 | 89 | 97% |
| MeCN | DIPEA | 80 | 24 | 82 | 65 | 85% |
| DMF | Cs₂CO₃ | 90 | 8 | >99 | 94 | >98% |
Note: While Cs₂CO₃ provided a marginal yield increase, K₂CO₃ in DMF was selected as the standard protocol due to superior cost-efficiency at scale.
Table 2: Optimization of Nitro Reduction
| Catalyst | Hydrogen Source | Solvent | Temp (°C) | Yield (%) | Chemoselectivity Profile |
| 10% Pd/C | H₂ (1 atm) | EtOH | 25 | 96 | Excellent (Ester intact) |
| Raney Ni | H₂ (1 atm) | MeOH | 25 | 88 | Good (Minor transesterification) |
| Fe dust | NH₄Cl (aq) | EtOH/H₂O | 80 | 75 | Moderate (Partial ester hydrolysis) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems . By incorporating strict In-Process Controls (IPCs), the operator relies on real-time analytical feedback rather than arbitrary reaction times, ensuring absolute trustworthiness and reproducibility.
Protocol A: Synthesis of Ethyl 1-(4-nitrophenyl)piperidine-3-carboxylate
-
Charge: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar, add ethyl piperidine-3-carboxylate (15.7 g, 100 mmol, 1.0 eq) and anhydrous DMF (150 mL).
-
Base Addition: Add finely powdered anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 eq). Stir the suspension for 10 minutes at room temperature.
-
Electrophile Addition: Add 1-fluoro-4-nitrobenzene (14.8 g, 105 mmol, 1.05 eq) dropwise over 5 minutes.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere.
-
In-Process Control (IPC) 1: After 8 hours, sample 50 µL of the reaction mixture, dilute with 1 mL MeCN, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the starting material peak (m/z = 158 [M+H]⁺) is <1% by UV area, and the product peak (m/z = 279[M+H]⁺) is dominant.
-
Workup: Cool the mixture to room temperature. Pour the mixture into 600 mL of ice-cold distilled water to precipitate the product. Extract with Ethyl Acetate (3 x 200 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to remove residual DMF, followed by brine (100 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the nitro intermediate as a yellow solid. (Yield: ~25.5 g, 92%).
Protocol B: Synthesis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
-
Charge: Dissolve Ethyl 1-(4-nitrophenyl)piperidine-3-carboxylate (25.0 g, 89.8 mmol) in absolute ethanol (250 mL) in a 500 mL hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (2.5 g, 10% w/w) under a blanket of nitrogen to prevent auto-ignition of the solvent.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (approx. 1 atm) at room temperature (25 °C) with vigorous stirring.
-
In-Process Control (IPC) 2: Monitor the hydrogen uptake. Once bubbling ceases (typically 3-4 hours), analyze via TLC (Hexanes/EtOAc 1:1) and LC-MS. Validation Check: Complete disappearance of the yellow nitro compound (R_f = 0.6) and appearance of the highly polar, UV-active aniline product (R_f = 0.2, m/z = 249 [M+H]⁺).
-
Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL). Safety Note: Do not let the used Pd/C dry out on the filter; keep it wet with water to prevent fires.
-
Isolation: Concentrate the filtrate in vacuo to yield the target compound as an off-white to pale brown solid. (Yield: ~21.4 g, 96%).
References
- W O 2021/050964 Al - Googleapis.
- Source: University of Southampton ePrints. Discusses the SNAr reaction kinetics between 1-fluoro-4-nitrobenzene and piperidine derivatives.
- Source: The Journal of Organic Chemistry (ACS Publications). Provides authoritative grounding on the chemoselective reduction of nitroarenes in the presence of sensitive functional groups like esters.
Sources
Comprehensive Technical Guide on Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate: Properties, Reactivity, and Application in Spleen Tyrosine Kinase (Syk) Inhibitor Synthesis
Executive Summary
In the landscape of modern drug discovery, the rational design of kinase inhibitors relies heavily on versatile, bifunctional chemical intermediates. Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate (CAS: 889947-74-4) serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of Spleen Tyrosine Kinase (Syk) inhibitors[1].
This whitepaper provides an in-depth technical analysis of this compound. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, delving into the mechanistic causality of its reactivity, providing a self-validating protocol for its incorporation into pharmaceutical scaffolds, and mapping its ultimate biological application in modulating the Syk signaling pathway for the treatment of autoimmune and hematological disorders[2].
Physicochemical Profiling & Structural Causality
The utility of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate lies in its highly specific structural topology. It combines an aniline moiety, a rigidifying piperidine ring, and a protected carboxylic acid (ethyl ester)[3][4].
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the intermediate, establishing the baseline parameters required for analytical validation and reaction stoichiometry[4][5].
| Property | Value / Description |
| Chemical Name | Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate |
| CAS Registry Number | 889947-74-4 |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Structural Features | Primary aniline, tertiary piperidine amine, ethyl ester |
| Typical Purity (Commercial) | ≥ 98% (LC-MS/HPLC) |
| Physical State | Solid / Crystalline Powder |
Mechanistic Causality in Scaffold Design
The selection of this specific intermediate in drug design is driven by three causal factors:
-
Nucleophilic Aniline Core: The primary amine (-NH₂) on the phenyl ring is highly nucleophilic. It serves as the primary anchor point for carbon-nitrogen (C-N) cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (SNAr) with halogenated heteroaryl pharmacophores (such as quinoxalines or pyrimidines)[1].
-
Piperidine Spacer: The piperidine ring acts as a basic, saturated heterocycle that improves the aqueous solubility and pharmacokinetic (PK) profile of the final drug. It also introduces a controlled degree of steric rigidity, orienting the ester group into the optimal vector for target binding.
-
Ester Prodrug/Protecting Group: The ethyl carboxylate at the 3-position is chemically stable under mildly basic coupling conditions. Post-coupling, it can either be retained as a lipophilic prodrug moiety to enhance cellular permeability or hydrolyzed via saponification to yield a free carboxylic acid, which often forms critical hydrogen bonds or salt bridges within the target kinase's ATP-binding pocket.
Synthesis Workflow & Experimental Protocol
The most prominent application of CAS 889947-74-4 is its coupling to a heteroaryl core to form the backbone of a Syk inhibitor[1]. Below is a self-validating, step-by-step protocol for a Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling, followed by ester hydrolysis.
Protocol: C-N Cross-Coupling and Hydrolysis
Objective: To couple Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate with a heteroaryl chloride (e.g., a substituted quinoxaline) and subsequently hydrolyze the ester to the active carboxylic acid.
Step 1: Buchwald-Hartwig Amination
-
Preparation: In an oven-dried Schlenk flask, charge Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate (1.0 equiv, 10 mmol) and the target heteroaryl chloride (1.05 equiv, 10.5 mmol).
-
Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 equiv) and Xantphos (0.1 equiv). Causality: Xantphos is selected due to its wide bite angle, which facilitates the reductive elimination step in the catalytic cycle, preventing the formation of undesired off-target isomers.
-
Base & Solvent: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv) as the base. Suspend the mixture in anhydrous, degassed 1,4-Dioxane (50 mL).
-
Reaction: Purge the flask with N₂ for 10 minutes. Heat the mixture to 100 °C and stir for 12 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the aniline peak at m/z 249[M+H]⁺ disappears, and the product mass appears.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the coupled ester intermediate.
Step 2: Ester Hydrolysis
-
Reaction: Dissolve the purified ester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv).
-
Conditions: Stir at ambient temperature for 4 hours.
-
Validation: TLC or LC-MS should confirm the complete disappearance of the ester.
-
Isolation: Acidify the mixture with 1N HCl to pH ~4 to precipitate the free carboxylic acid. Filter, wash with cold water, and dry under a high vacuum to yield the final active API.
Workflow Visualization
Fig 1: Chemical workflow from CAS 889947-74-4 to an active Syk inhibitor.
Application in Drug Discovery: Targeting the Syk Pathway
Compounds synthesized using Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate have shown significant efficacy as inhibitors of Spleen Tyrosine Kinase (Syk)[1]. Understanding the biological causality of this target is essential for drug development professionals.
The Role of Spleen Tyrosine Kinase (Syk)
Syk is a 72-kDa non-receptor cytoplasmic tyrosine kinase predominantly expressed in hematopoietic cells (B cells, macrophages, and platelets)[6]. It acts as a master regulator of intracellular signaling triggered by activated immunoreceptors.
Structurally, Syk contains two tandem SH2 domains and a C-terminal kinase domain[6]. When immune complexes bind to Fcγ receptors (FcγR) on macrophages or antigens bind to B-cell receptors (BCR), the receptors cluster, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs)[2][7]. Syk's SH2 domains dock onto these phosphorylated ITAMs, causing a conformational change that activates Syk's kinase domain[6].
Mechanism of Action of Syk Inhibitors
Once activated, Syk phosphorylates downstream targets, including Phospholipase C gamma 2 (PLCγ2) and Phosphoinositide 3-kinase (PI3K)[7][8]. This cascade leads to calcium mobilization, cytoskeletal rearrangement, and ultimately, cellular responses such as the phagocytosis of autoantibody-coated platelets (the primary pathology in Immune Thrombocytopenic Purpura, ITP) or aberrant B-cell proliferation (in B-cell lymphomas)[9][10].
Small molecule inhibitors derived from CAS 889947-74-4 function as ATP-competitive inhibitors[8][9]. By binding directly to the catalytic ATP-binding pocket of Syk, these molecules prevent the phosphorylation of downstream substrates, effectively short-circuiting the pathogenic signaling pathway and halting macrophage-mediated platelet destruction or leukemic cell survival[8][10].
Pathway Visualization
Fig 2: Syk signaling cascade and the mechanism of action of Syk inhibitors.
References
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LookChem. 3-Piperidinecarboxylicacid, 1-(4-aminophenyl)-, ethyl ester CAS NO.889947-74-4. Retrieved from: 3
-
MolCore. 65846-22-2 | N,4-Diphenyl-4-hydroxy-thio-1-piperidinecarboxamide | MolCore. (Contains cross-reference data for 889947-74-4). Retrieved from: 5
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GuideChem. 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid... Computed Properties. Retrieved from: 4
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Google Patents (WO2018228475A1). Syk抑制剂及其使用方法 (Syk inhibitors and methods of use thereof). Chia Tai Tianqing Pharmaceutical Group Co Ltd. Retrieved from: 1
-
American Society of Hematology (Blood). Fostamatinib for the treatment of chronic immune thrombocytopenia. Retrieved from: 9
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OncLive. Targeting Syk in Adult Immune Thrombocytopenic Purpura. Retrieved from: 10
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Physiology.org. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology. Retrieved from: 7
-
Taylor & Francis. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease. Retrieved from: 2
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NIH / PubMed Central. The spleen tyrosine kinase (SYK): A crucial therapeutic target for diverse liver diseases. Retrieved from: 6
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NIH / PubMed Central. SYK as a New Therapeutic Target in B-Cell Precursor Acute Lymphoblastic Leukemia. Retrieved from: 8
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The Discovery of Novel Piperidine Carboxamide Inhibitors: A Technical Guide for Drug Development Professionals
Abstract
The piperidine carboxamide scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes and receptors. This technical guide provides an in-depth exploration of the discovery and development of novel piperidine carboxamide inhibitors. We will delve into the strategic design principles, synthetic methodologies, and the critical evaluation of structure-activity relationships (SAR). Through detailed case studies, this guide will illuminate the path from initial hit identification to the optimization of potent and selective clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.
Introduction: The Piperidine Carboxamide Scaffold in Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. When combined with a carboxamide functional group, the resulting piperidine carboxamide scaffold offers a rich platform for establishing key hydrogen bonding interactions and for the modular introduction of diverse chemical functionalities to probe the topology of binding sites.[2]
This unique combination of structural features has led to the development of piperidine carboxamide-based inhibitors for a range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).[3][4][5] Their success stems from the ability to fine-tune their physicochemical properties, such as solubility and membrane permeability, which are critical for achieving favorable pharmacokinetic profiles.
General Strategies for the Synthesis of Piperidine Carboxamide Derivatives
The synthesis of piperidine carboxamide libraries is typically achieved through robust and versatile amide coupling reactions. A general and highly adaptable synthetic workflow allows for the exploration of chemical diversity at multiple positions of the scaffold.
Core Synthesis via Amide Coupling
The most common approach involves the coupling of a substituted piperidine carboxylic acid with a desired amine. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen, is often necessary to prevent unwanted side reactions.
Experimental Protocol: General Amide Coupling for Piperidine Carboxamide Synthesis
-
Activation of the Carboxylic Acid: To a solution of N-Boc-piperidine-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM), add a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).[4]
-
Amine Addition: To the activated carboxylic acid mixture, add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base, for instance, N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents), to neutralize the hydrochloride salt formed.[4]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous basic solution (e.g., saturated sodium bicarbonate) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.[4]
-
Deprotection (if necessary): If a protecting group like Boc is used, it can be removed under acidic conditions, for example, by treating the purified intermediate with trifluoroacetic acid (TFA) in DCM.[6]
Caption: General synthetic workflow for piperidine carboxamides.
Key Therapeutic Targets and Case Studies
The versatility of the piperidine carboxamide scaffold is best illustrated through its application in developing inhibitors for a diverse set of therapeutic targets. The following case studies highlight the process of discovery and optimization for several key target classes.
Anaplastic Lymphoma Kinase (ALK) Inhibitors for Cancer Therapy
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer.[3] Piperidine carboxamide derivatives have emerged as a promising class of ALK inhibitors.[3]
The discovery of these inhibitors often begins with high-throughput screening to identify initial hits.[7] Subsequent optimization focuses on improving potency and selectivity against related kinases. Structure-activity relationship (SAR) studies are crucial in this phase, guiding the modification of different parts of the molecule to enhance binding affinity and drug-like properties.[8] Computational methods, such as 3D-QSAR modeling and molecular docking, play a significant role in rationally designing new derivatives with improved inhibitory activity.[3]
Signaling Pathways in ALK-Driven Cancers:
Aberrantly active ALK can drive tumor cell proliferation and survival through several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3]
Caption: Simplified ALK signaling pathways in cancer.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors for Neurological Disorders
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[9] The development of potent and selective NAPE-PLD inhibitors allows for the modulation of NAE levels in the brain, offering potential therapeutic avenues for neurological and psychiatric disorders.[9]
A notable example is the discovery of LEI-401, a potent and selective pyrimidine-4-carboxamide-based NAPE-PLD inhibitor.[9][10] The optimization of this compound involved systematic modifications at three different positions to enhance potency and improve lipophilicity.[9] Conformational restriction of a flexible side chain by incorporating an (S)-3-phenylpiperidine moiety led to a significant increase in inhibitory potency.[9]
Proteasome Inhibitors for Malaria
The proteasome is a critical cellular machine responsible for protein degradation and is an attractive drug target for various diseases, including malaria.[11] A series of piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome.[11]
Phenotypic screening against P. falciparum led to the identification of an initial hit, SW042.[11] Subsequent optimization and enantiomeric separation revealed that the (S)-enantiomer was significantly more potent.[11] Further SAR studies led to the development of SW584, an analog with oral efficacy in a mouse model of human malaria.[11] Cryo-electron microscopy studies revealed that these inhibitors bind to a previously unexplored pocket of the proteasome, which accounts for their species selectivity.[11]
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected piperidine carboxamide inhibitors against their respective targets.
| Inhibitor Name/Code | Target | Assay Type | Potency (IC50, Ki, or EC50) | Reference(s) |
| LEI-401 | NAPE-PLD | Enzyme Inhibition | IC50 = 72 nM | [9] |
| LEI-401 | NAPE-PLD | Live Cell Target Engagement | IC50 = 0.86 µM | [9][10] |
| Piperidine Carboxamide 1 | ALK | Enzyme Assay | IC50 = 0.174 µM | [7] |
| SW042 | P. falciparum | Cell-based (EC50) | 0.14 - 0.19 µM | [11] |
| Keto amide 11j | µ-Calpain | Enzyme Inhibition | Ki = 9 nM | [11] |
| Compound 16g | CCR5 | Calcium Mobilization | IC50 = 25.73 nM | [8][12] |
| Compound 16i | CCR5 | Calcium Mobilization | IC50 = 25.53 nM | [8] |
| TAK-220 | CCR5 | Binding Affinity | IC50 = 3.5 nM | [13][14] |
| TAK-220 | CCR5 | Membrane Fusion Inhibition | IC50 = 0.42 nM | [13][14] |
Key Experimental Protocols
The discovery and characterization of novel inhibitors rely on robust and reproducible experimental assays. Below are detailed protocols for two fundamental types of assays used in this field.
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory potency of a compound against a purified enzyme.
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable assay buffer.
-
Prepare a stock solution of the enzyme's substrate in the same buffer.
-
Prepare serial dilutions of the test compound (piperidine carboxamide inhibitor) in the assay buffer or a suitable solvent like DMSO.
-
-
Assay Setup (96-well plate format):
-
Add a small volume of the diluted test compound to the wells. Include a vehicle control (e.g., DMSO) for determining 100% enzyme activity and a control without the enzyme to measure background signal.
-
Add the enzyme solution to all wells except the background control.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the reaction progress using a plate reader. The detection method will depend on the nature of the reaction (e.g., absorbance for a colorimetric assay, fluorescence for a fluorogenic substrate).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
-
Caption: Workflow for a typical enzyme inhibition assay.
Cell-Based Assay for Inhibitor Screening
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
Protocol: General Cell-Based Inhibitor Screening Assay
-
Cell Culture and Plating:
-
Culture the appropriate cell line under standard conditions.
-
On the day of the assay, harvest the cells and plate them at a predetermined density in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compounds to the respective wells of the cell plate. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for a duration relevant to the biological process being studied (e.g., 24-72 hours).
-
-
Assay Readout:
-
After incubation, perform the assay readout. This can involve measuring various cellular endpoints, such as:
-
Cell viability (e.g., using an MTT or CellTiter-Glo assay).
-
Apoptosis (e.g., using a caspase activity assay).
-
Reporter gene expression (e.g., luciferase or fluorescent protein).[16]
-
Phosphorylation of a specific protein (e.g., via ELISA or Western blot).
-
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the measured response against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.[16]
-
Future Directions and Challenges
The piperidine carboxamide scaffold will undoubtedly continue to be a valuable asset in the drug discovery arsenal. Future research will likely focus on:
-
Exploring new therapeutic targets: The adaptability of the scaffold makes it suitable for designing inhibitors for novel and challenging targets.
-
Developing more selective inhibitors: Achieving high selectivity remains a key challenge to minimize off-target effects and improve the safety profile of drug candidates.
-
Targeting drug resistance: The emergence of drug resistance is a major hurdle in many therapeutic areas. Novel piperidine carboxamide derivatives may be designed to overcome existing resistance mechanisms.
-
Application of advanced computational methods: The use of artificial intelligence and machine learning in drug design will accelerate the identification and optimization of new piperidine carboxamide inhibitors.
Conclusion
The discovery of novel piperidine carboxamide inhibitors is a dynamic and fruitful area of research. The inherent versatility of this scaffold, combined with modern drug discovery technologies, has enabled the development of potent and selective modulators of a wide range of biological targets. This guide has provided a comprehensive overview of the key principles and methodologies involved in this process, from synthetic strategies to biological evaluation. By understanding the causality behind experimental choices and adhering to rigorous scientific principles, researchers can continue to unlock the full therapeutic potential of piperidine carboxamide-based drugs.
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An In-Depth Technical Guide to N-Arylpiperidine-3-Carboxamide Scaffolds for Drug Discovery Professionals
Abstract
The N-arylpiperidine-3-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its prevalence in numerous biologically active compounds, from enzyme inhibitors to G-protein coupled receptor (GPCR) modulators, highlights its significance as a versatile template for drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the N-arylpiperidine-3-carboxamide core. We will delve into its synthesis, explore key structure-activity relationships (SAR), and survey its broad pharmacological applications. This guide is designed to serve as a practical resource, offering not only a theoretical framework but also actionable insights and detailed experimental protocols to empower the rational design and optimization of novel therapeutics based on this remarkable scaffold.
The N-Arylpiperidine-3-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
The N-arylpiperidine-3-carboxamide scaffold consists of a piperidine ring N-substituted with an aryl group and featuring a carboxamide functionality at the 3-position. This unique arrangement of structural features confers a favorable combination of physicochemical properties, including a three-dimensional architecture that can effectively probe protein binding pockets, and the ability to participate in a variety of non-covalent interactions, such as hydrogen bonding and aromatic interactions. The piperidine ring, a common motif in FDA-approved drugs, often imparts desirable pharmacokinetic properties, including improved solubility and metabolic stability.
The versatility of this scaffold lies in its modular nature, allowing for systematic modifications at three key positions: the N-aryl ring, the piperidine core, and the carboxamide moiety. This "tunability" enables medicinal chemists to fine-tune the scaffold's properties to achieve desired potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Synthetic Strategies for Assembling the N-Arylpiperidine-3-Carboxamide Core
The construction of the N-arylpiperidine-3-carboxamide scaffold can be approached through several synthetic routes. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Here, we outline some of the most common and effective methods.
Reductive Amination: A Workhorse for N-Arylpiperidine Synthesis
Reductive amination is a robust and widely used method for forming the N-aryl bond. This one-pot reaction typically involves the condensation of an N-protected piperidin-4-one with an aniline to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-arylpiperidine.
Caption: Reductive amination workflow for N-arylpiperidine synthesis.
Experimental Protocol: General Procedure for Reductive Amination
-
Setup: To a solution of N-Boc-4-piperidinone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add the desired aniline (1.0 eq) and a catalytic amount of acetic acid.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of a mild reductant is crucial to selectively reduce the iminium ion without affecting the ketone starting material.
-
Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and functional group tolerance.[1] This method is particularly useful for coupling a pre-formed piperidine with an aryl halide.
Caption: Buchwald-Hartwig amination for N-arylpiperidine synthesis.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagents: Add the aryl halide (1.0 eq) and the piperidine derivative (1.2 eq).
-
Solvent: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath. Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.
Amide Bond Formation: Installing the 3-Carboxamide Moiety
Once the N-arylpiperidine core is synthesized, the 3-carboxamide functionality is typically introduced via a standard amide coupling reaction between a piperidine-3-carboxylic acid derivative and a primary or secondary amine. The use of modern coupling reagents can overcome challenges associated with sterically hindered substrates.
Experimental Protocol: General Procedure for Amide Coupling
-
Activation: To a solution of the N-arylpiperidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM at 0 °C, add a coupling reagent such as HATU (1.1 eq) followed by a non-nucleophilic base like DIPEA (2.5 eq). Stir for 5-10 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up and Purification: After completion, the reaction is worked up and the product is purified using standard techniques.
Structure-Activity Relationship (SAR) Insights
The modular nature of the N-arylpiperidine-3-carboxamide scaffold allows for systematic exploration of the SAR to optimize for potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points for SAR studies on the N-arylpiperidine-3-carboxamide scaffold.
The N-Aryl Group: A Key Determinant of Target Affinity and Selectivity
The N-aryl group is often the primary determinant of a compound's affinity and selectivity for its biological target. Modifications to this group can profoundly impact interactions within the binding pocket.
-
Substitution Pattern: The position, size, and electronic nature of substituents on the aryl ring can dramatically alter biological activity. For example, in a series of piperidine-3-carboxamide derivatives targeting the enzyme Cathepsin K, electron-withdrawing groups on the N-aryl sulfonyl moiety generally led to higher potency.[2]
-
Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems (e.g., pyridine, pyrimidine) can introduce additional hydrogen bond donors or acceptors, improve solubility, and modulate metabolic stability.
The Piperidine Core: Influencing Conformation and Physicochemical Properties
The piperidine ring serves as a three-dimensional scaffold that orients the N-aryl and 3-carboxamide groups for optimal target engagement.
-
Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is often critical for activity. In a study of N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer.[3]
-
Bioisosteric Replacements: To improve properties such as metabolic stability or to explore new chemical space, the piperidine ring can be replaced with bioisosteres like morpholine or spirocyclic systems.[4]
The 3-Carboxamide Moiety: A Crucial Interaction Point
The 3-carboxamide group is a key hydrogen bond donor and acceptor, often forming critical interactions with the target protein.
-
Amine Substituents: The substituents on the carboxamide nitrogen can be varied to modulate potency, solubility, and cell permeability.
-
Amide Bioisosteres: In cases where the amide bond is susceptible to hydrolysis or contributes to poor pharmacokinetic properties, it can be replaced with bioisosteres such as 1,2,3-triazoles, oxadiazoles, or trifluoroethylamines.
Pharmacological Applications: A Scaffold for Diverse Targets
The N-arylpiperidine-3-carboxamide scaffold has demonstrated activity against a wide range of biological targets, leading to its exploration in multiple therapeutic areas.
Enzyme Inhibition: Targeting Key Pathological Processes
-
Cathepsin K Inhibitors for Osteoporosis: A series of novel piperidine-3-carboxamide derivatives have been developed as potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[2][5] Compound H-9 from this series exhibited an IC₅₀ of 0.08 µM and demonstrated anti-bone resorption effects comparable to a clinical trial candidate.[2]
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors for Cancer: Piperidine carboxamides have been identified as novel inhibitors of ALK, a receptor tyrosine kinase implicated in certain cancers.[6] A high-throughput screening campaign identified a lead compound with an IC₅₀ of 0.174 µM, and subsequent optimization led to molecules with improved potency and selectivity.[6]
G-Protein Coupled Receptor (GPCR) Modulation: Applications in CNS Disorders
The N-arylpiperidine and related N-arylpiperazine scaffolds are considered "privileged structures" for targeting aminergic GPCRs in the central nervous system (CNS).[7]
-
Dopamine D3 Receptor Antagonists: Derivatives of the N-arylpiperidine-3-carboxamide scaffold have been investigated as selective antagonists of the dopamine D3 receptor, a target for the treatment of substance abuse and other neuropsychiatric disorders. These compounds have shown excellent D3 receptor affinities and high selectivity over the D2 receptor.
Table 1: Representative Biological Activities of N-Arylpiperidine-3-Carboxamide Derivatives
| Compound Class | Target | Therapeutic Area | Key Findings | Reference(s) |
| Piperidamide-3-carboxamides | Cathepsin K | Osteoporosis | Potent inhibition (IC₅₀ = 0.08 µM for H-9) and in vitro anti-bone resorption activity. | [2][5] |
| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | Cancer | Novel inhibitors identified through HTS with sub-micromolar potency. | [6] |
| N-Arylpiperidine-3-carboxamides | Undisclosed (Senescence Induction) | Melanoma | Identified a compound with potent antimelanoma activity (IC₅₀ = 0.03 µM). | [3][8] |
| Metoclopramide Analogs | Dopamine D3 Receptor | CNS Disorders | High-affinity and selective D3 antagonists with potential for treating addiction. |
Experimental Protocols for Biological Evaluation
The biological evaluation of N-arylpiperidine-3-carboxamide derivatives typically involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, and drug-like properties.
High-Throughput Screening (HTS) for Hit Identification
HTS is often employed to screen large compound libraries to identify initial hits. Phenotypic screens, which measure a compound's effect on cell morphology or function, are particularly useful. For example, a high-content screening (HCS) assay was used to identify N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells.[8][9][10]
Protocol: High-Content Screening for Senescence Induction
-
Cell Plating: Seed human melanoma A375 cells in 384-well plates and incubate for 24 hours.
-
Compound Addition: Add test compounds from a pre-diluted library to the assay plates using an automated liquid handler. Include positive (e.g., doxorubicin) and negative (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 72 hours to allow for cellular changes to occur.
-
Imaging: Acquire images of the cells using an automated high-content imaging system.
-
Image Analysis: Analyze the images using a customized algorithm to quantify cellular features indicative of senescence, such as cell size, shape, and granularity.
-
Data Analysis: Calculate the percentage of senescent cells for each compound and determine the EC₅₀ (the concentration at which 50% of the maximal effect is observed).
In Vitro Enzyme Inhibition Assays
For compounds targeting specific enzymes, in vitro inhibition assays are essential for determining potency (IC₅₀).
Protocol: Cathepsin K Inhibition Assay
This protocol is a representative example based on commercially available kits.[11][12][13]
-
Reagent Preparation: Prepare the Cathepsin K enzyme, substrate, and assay buffer according to the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted Cathepsin K enzyme to wells containing the test compounds or control inhibitors.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic Cathepsin K substrate to all wells to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
GPCR Binding Assays
Radioligand binding assays are commonly used to determine the affinity (Ki) of compounds for GPCRs.
Protocol: Dopamine D3 Receptor Binding Assay
This protocol is a generalized procedure based on established methods.[14][15]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D3 receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of the test compound and calculate the Ki value using the Cheng-Prusoff equation.
Future Perspectives and Conclusion
The N-arylpiperidine-3-carboxamide scaffold continues to be a rich source of novel therapeutic agents. Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Space: The development of new synthetic methodologies will enable the exploration of novel and more complex derivatives of the scaffold.
-
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target will be crucial for further development.
-
Computational Drug Design: The increasing use of computational tools, such as machine learning and artificial intelligence, will facilitate the rational design of more potent and selective ligands.
-
Exploration of New Therapeutic Areas: The versatility of the scaffold suggests that it may have applications in a wider range of diseases than currently explored.
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Physicochemical Properties of Aminophenylpiperidine Esters: A Technical Guide
Structural Tuning, Analytical Profiling, and Pharmacological Implications
Executive Summary
Aminophenylpiperidine esters represent a highly versatile and pharmacologically significant class of synthetic molecules. They function both as potent central nervous system (CNS) therapeutics—most notably the opioid analgesic 1[1]—and as critical, Boc-protected intermediates in modern drug discovery[2].
As a Senior Application Scientist, I have structured this guide to move beyond a simple enumeration of properties. Here, we will explore the causality behind their physicochemical behaviors, how deliberate structural tuning impacts pharmacodynamics, and the rigorous, self-validating protocols required to accurately profile these compounds in a laboratory setting.
Core Physicochemical Properties
The fundamental scaffold of this class consists of a piperidine ring substituted with a phenyl group and a carboxylic acid ester moiety, which is further functionalized at the nitrogen atom with an aminophenyl group (often via an ethyl linker)[1]. The interplay between the basic piperidine nitrogen and the lipophilic ester/aromatic systems dictates the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
The following table summarizes the physicochemical profiles of key aminophenylpiperidine esters and related structural analogs:
| Compound | Molecular Weight ( g/mol ) | LogP (Octanol/Water) | pKa (Basic Nitrogen) | Melting Point (°C) | Aqueous Solubility (g/L) |
| Anileridine | 352.47 | 3.70 - 4.05 | 7.50 - 8.88 | 275 - 277 | ~0.012 |
| Normeperidine | 233.31 | ~1.80 | ~9.00 | N/A | Soluble |
| Boc-3-(4-aminophenyl)piperidine | 276.38 | ~3.50 | ~4.96 (aniline) | 100 - 120 | Insoluble |
(Data synthesized from PubChem[3],[1], IARC Exposome-Explorer, and Srini Chem[2])
Structure-Activity Relationship (SAR) & Physicochemical Tuning
The physicochemical properties of these esters are deliberately tuned during the drug design phase to achieve specific biological outcomes[4].
-
Esterification for BBB Penetration: The conversion of a highly polar carboxylic acid to an ethyl ester drastically increases the partition coefficient (LogP shifts to ~3.7)[1]. This induced lipophilicity is the primary driver for rapid blood-brain barrier (BBB) penetration, an absolute prerequisite for CNS-active analgesics.
-
N-Substitution and Hydrophobic Volume: Replacing a simple N-methyl group (as seen in meperidine) with an N-aminophenethyl group (as in anileridine) significantly increases the molecule's hydrophobic volume[4]. Mechanistically, this modification enhances binding affinity by perfectly occupying the lipophilic auxiliary pocket of the mu-opioid receptor.
-
Amine Basicity & Target Engagement: The piperidine nitrogen typically exhibits a pKa between 7.5 and 8.88. At physiological pH (7.4), a significant fraction of the molecule exists in the protonated state. This cationic center is essential, as it forms a critical salt bridge with a conserved aspartate residue within the G-protein coupled receptor (GPCR) binding site.
Experimental Methodologies: Self-Validating Physicochemical Profiling
To ensure absolute trustworthiness in drug development, physicochemical data must be generated through rigorous, self-validating protocols.
Protocol A: Determination of LogP via the Shake-Flask Method
Causality: In silico predictions often fail to account for the unique intramolecular hydrogen bonding and steric twisting between the piperidine ring and the aminophenyl moiety. The shake-flask method is chosen because it accurately mimics physiological partitioning.
Step-by-Step Workflow:
-
Phase Preparation: Saturate mutually immiscible 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours.
-
Solubilization: Dissolve precisely 10.0 mg of the aminophenylpiperidine ester in 10 mL of the pre-saturated 1-octanol.
-
Partitioning: Combine the octanol solution with 10 mL of the pre-saturated buffer in a thermostated separation funnel (25.0 ± 0.1 °C). Shake mechanically for 60 minutes to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Analyze aliquots from both phases using HPLC-UV.
-
Self-Validation Check: Calculate the mass balance. The sum of the drug quantified in both phases must be within 98-102% of the initial mass. A lower recovery indicates degradation or a persistent emulsion, which immediately invalidates the run.
Protocol B: pKa Determination via Potentiometric Titration
Causality: Aminophenylpiperidine esters possess multiple ionizable centers (the piperidine nitrogen and the aniline nitrogen). Potentiometric titration is selected because it allows for the precise deconvolution of overlapping macroscopic pKa values.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 2.0 mmol of the compound in 50 mL of 0.15 M KCl (to maintain a constant ionic strength).
-
Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to fully protonate all basic centers.
-
Titration: Titrate with standardized 0.1 M KOH under a nitrogen blanket (to prevent CO₂ absorption) using an automated titrator. Add titrant in precise 0.05 mL increments.
-
Data Analysis: Plot the first derivative of the pH vs. volume curve to identify equivalence points.
-
Self-Validation Check: Perform a blank titration (solvent only) and subtract it from the sample curve. The calculated pKa must have a standard deviation of <0.05 across triplicate runs to be considered authoritative.
Pharmacological Implications & GPCR Signaling
The fine-tuned physicochemical properties of aminophenylpiperidine esters enable them to cross the BBB and bind selectively to G-protein coupled receptors (GPCRs), specifically opioid receptors.
Upon binding, the ligand stimulates the exchange of GTP for GDP on the G-protein complex. This triggers a cascade: the alpha subunit inhibits adenylate cyclase (decreasing cAMP levels), while the beta/gamma subunits modulate ion channels by closing N-type voltage-operated Ca²⁺ channels and opening inwardly rectifying K⁺ channels. This cellular hyperpolarization results in profound analgesia and reduced neuronal excitability.
GPCR signaling pathway mediated by aminophenylpiperidine esters.
References
-
Anileridine | C22H28N2O2 | CID 8944 - PubChem - NIH Source: nih.gov URL:1
-
Normeperidine | C14H19NO2 | CID 32414 - PubChem - NIH Source: nih.gov URL:3
-
Anileridine (T3D2929) - Exposome-Explorer - IARC Source: iarc.fr URL:
-
CAS No: 875798-79-1 Manufacturers in Hyderabad, India - Srini Chem Source: srinichem.com URL:2
-
ANILERIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: gpatindia.com URL:4
Sources
- 1. Anileridine | C22H28N2O2 | CID 8944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. srinichem.com [srinichem.com]
- 3. Normeperidine | C14H19NO2 | CID 32414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ANILERIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Technical Whitepaper: Sourcing, Synthesis, and Application of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
Executive Summary
In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on highly functionalized, bifunctional building blocks. Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate (CAS: 889947-74-4) serves as a critical Active Pharmaceutical Ingredient (API) intermediate[1][2]. Featuring both a reactive primary aniline and an ester-protected aliphatic carboxylic acid, this scaffold is uniquely positioned for orthogonal functionalization. This whitepaper provides an in-depth analysis of its commercial supply landscape, mechanistic synthetic pathways, and validated laboratory protocols to ensure high-fidelity integration into drug development pipelines.
Physicochemical Profiling & Commercial Landscape
To successfully integrate this intermediate into a scaling pipeline, researchers must first establish its baseline physicochemical parameters and identify reliable commercial vendors. The compound's dual functionality requires careful handling to prevent premature ester hydrolysis or aniline oxidation.
Quantitative Chemical Profile
Table 1: Physicochemical properties of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
| Parameter | Value |
| Chemical Name | Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate |
| CAS Registry Number | 889947-74-4[1] |
| Molecular Formula | C₁₄H₂₀N₂O₂[3] |
| Molecular Weight | 248.32 g/mol |
| Key Functional Groups | Primary aromatic amine, ethyl ester, tertiary piperidine |
| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8°C, protected from light |
Commercial Supplier Matrix
Sourcing high-purity intermediates is a foundational step in ensuring reproducible downstream pharmacology. The global supply chain for CAS 889947-74-4 is supported by several specialized chemical vendors[4][5][6].
Table 2: Evaluated commercial suppliers and quality metrics.
| Supplier Name | Catalog / Ref ID | Listed Purity | Primary Region | Source Link |
| IN-DA00466G | Research Grade | Europe / Global | [1] | |
| BD508238 | >97% | Global | [2] | |
| N/A | 98% | China (Mainland) | [3] | |
| MC458270 | NLT 98% | Global | [7] |
Scientist's Note on Sourcing: When selecting a supplier, prioritize vendors like or that guarantee "Not Less Than (NLT) 98%" purity[3][7]. Trace impurities, particularly unreduced nitro-aromatics or heavy metal residues from upstream catalysis, can severely poison downstream transition-metal-catalyzed cross-coupling reactions.
Mechanistic Synthesis & Self-Validating Protocols
For organizations opting for in-house synthesis or scale-up, the preparation of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate is typically achieved via a robust, two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by catalytic hydrogenation.
Synthetic Workflow Visualization
Fig 1: Two-step causal synthetic workflow for Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
Step-by-Step Methodologies
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
-
Objective: Couple the piperidine ring to the nitrobenzene moiety.
-
Causality & Design: is explicitly chosen over the chloro-analog[8]. The highly electronegative fluorine atom strongly polarizes the C-F bond, drastically lowering the activation energy for the formation of the Meisenheimer complex. Potassium carbonate (K₂CO₃) is utilized as a non-nucleophilic base to scavenge the generated hydrogen fluoride (HF), preventing the protonation of the piperidine nucleophile. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature stabilizes the charged transition state without hydrogen-bonding to the nucleophile.
-
Procedure:
-
Charge a dry, round-bottom flask with Ethyl piperidine-3-carboxylate (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq).
-
Add anhydrous DMF (10 volumes) and anhydrous K₂CO₃ (2.5 eq).
-
Stir the suspension at 80°C under an argon atmosphere for 12 hours.
-
-
Self-Validating In-Process Control (IPC): Do not proceed to workup blindly. Sample the reaction mixture and analyze via LC-MS. The system validates completion when the starting piperidine mass ( m/z 158) is undetectable and the intermediate mass ( m/z 279) constitutes >95% of the UV trace.
-
Workup: Quench with ice water to precipitate the product. Filter, wash with water to remove DMF/salts, and dry under vacuum to yield Ethyl 1-(4-nitrophenyl)piperidine-3-carboxylate.
Step 2: Nitro Reduction via Catalytic Hydrogenation
-
Objective: Chemoselectively reduce the nitro group to a primary amine without hydrolyzing the ester.
-
Causality & Design: Catalytic hydrogenation (H₂ over Pd/C) is strictly preferred over dissolving metal reductions (e.g., Iron/HCl or Tin chloride). Metal-mediated reductions risk trace heavy-metal contamination in the final API, which violates stringent ICH Q3D elemental impurity guidelines. Ethanol is chosen as the solvent because it provides excellent solubility for the nitro intermediate while remaining completely inert to reductive conditions.
-
Procedure:
-
Dissolve the intermediate from Step 1 (1.0 eq) in absolute ethanol (15 volumes).
-
Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a blanket of nitrogen.
-
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (1 atm).
-
Stir vigorously at room temperature for 4–6 hours.
-
-
Self-Validating In-Process Control (IPC): Monitor hydrogen uptake. Once uptake ceases, validate reduction via TLC (using a Ninhydrin stain, which will turn deep purple/pink exclusively in the presence of the newly formed primary amine) and LC-MS ( m/z 249).
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate under reduced pressure to afford the pure Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
Applications in Advanced Therapeutics
Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate is highly valued in the synthesis of advanced targeted therapeutics. The spatial geometry of the piperidine-3-carboxylate ring provides a unique vector for structure-activity relationship (SAR) exploration.
Notably, derivatives of functionalized piperidines and aminophenyl-linked heterocycles are heavily utilized in the development of kinase inhibitors. For instance, recent patent literature (e.g.,) highlights the use of structurally analogous piperidine-3-carboxylates in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) antagonists[9]. HPK1 is a critical negative regulator of T-cell activation; thus, building blocks like CAS 889947-74-4 are instrumental in constructing novel immuno-oncology agents aimed at enhancing anti-tumor immunity.
References
-
LookChem. "3-Piperidinecarboxylicacid, 1-(4-aminophenyl)-, ethyl ester CAS NO.889947-74-4." Tianjin SPHINX SCIENTIFIC LAB. URL: [Link]
- World Intellectual Property Organization (WIPO). "WO 2021/050964 A1 - Compounds and Methods for Inhibiting HPK1." Google Patents.
-
Advent Chembio. "1-Fluoro-4-nitrobenzene, 98%." Advent Chembio Price List. URL:[Link]
Sources
- 1. Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate [cymitquimica.com]
- 2. 914349-50-1|Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 3. 3-Piperidinecarboxylicacid, 1-(4-aminophenyl)-, ethyl ester, CasNo.889947-74-4 Tianjin SPHINX SCIENTIFIC LAB. China (Mainland) [sphinx.lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Chemical-Suppliers | Product Search [chemical-suppliers.eu]
- 6. 1-(4-AMINO-PHENYL)-PIPERIDINE-3-CARBOXYLIC ACID ETHYL ESTER | 889947-74-4 [chemicalbook.com]
- 7. molcore.com [molcore.com]
- 8. adventchembio.com [adventchembio.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate: A Comprehensive Technical Guide to Starting Materials and Protocols
Executive Summary
Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate is a highly versatile bifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR modulators. The construction of this scaffold relies on a robust, two-step synthetic sequence: an initial Nucleophilic Aromatic Substitution (SNAr) to forge the critical C–N bond, followed by a chemoselective catalytic hydrogenation to unmask the primary amine. This whitepaper details the selection of starting materials, mechanistic causality, and self-validating experimental protocols required for high-yield synthesis.
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule features a piperidine ring substituted with an ethyl ester and an N-linked 4-aminophenyl moiety. Disconnection of the aryl C–N bond reveals two optimal starting materials: ethyl piperidine-3-carboxylate (ethyl nipecotate) and 1-fluoro-4-nitrobenzene [1].
Why these specific precursors?
-
The Electrophile (1-Fluoro-4-nitrobenzene): In SNAr reactions, leaving group ability is dictated by electronegativity rather than polarizability (unlike SN2). Fluorine's intense inductive effect significantly lowers the LUMO of the aromatic ring, accelerating the rate-determining nucleophilic attack and stabilizing the resulting anionic Meisenheimer complex[2]. The para-nitro group provides essential resonance stabilization for this intermediate.
-
The Nucleophile (Ethyl piperidine-3-carboxylate): As a secondary amine, it is highly nucleophilic. The ethyl ester is stable under the mildly basic conditions used for the SNAr coupling, preventing unwanted saponification.
Caption: Retrosynthetic logic for Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
Starting Material Profiling
A successful reaction begins with high-purity precursors. Below is the quantitative data summarizing the physical and chemical properties of the starting materials[1][3].
| Property | Ethyl piperidine-3-carboxylate | 1-Fluoro-4-nitrobenzene |
| CAS Number | 5006-62-2 | 350-46-9 |
| Molecular Weight | 157.21 g/mol | 141.10 g/mol |
| Physical State | Colorless to pale yellow liquid | Pale yellow crystalline solid |
| Boiling/Melting Point | BP: ~102-104 °C (at 2 mmHg) | MP: 27 °C; BP: 205 °C |
| Role in Synthesis | Nucleophile (Secondary Amine) | Electrophile (Activated Aryl Fluoride) |
| Storage & Handling | Hygroscopic; store under inert gas | Light sensitive; store at RT |
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
The formation of the C–N bond is achieved via SNAr. The use of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) is the industry standard[2]. DMF, a polar aprotic solvent, leaves the amine nucleophile unsolvated and highly reactive, while K₂CO₃ acts as an insoluble thermodynamic sink for the generated hydrofluoric acid (HF), driving the reaction forward without protonating the nucleophile.
Caption: Nucleophilic Aromatic Substitution (SNAr) mechanistic pathway.
Step-by-Step Methodology:
-
Preparation: Charge a dry, round-bottom flask with 1-fluoro-4-nitrobenzene (1.0 equiv) and ethyl piperidine-3-carboxylate (1.1 equiv).
-
Solvent & Base: Add anhydrous DMF (approx. 5-7 mL/g of limiting reagent) followed by finely powdered anhydrous K₂CO₃ (2.0 equiv).
-
Reaction: Heat the stirred suspension to 80–90 °C under a nitrogen atmosphere for 12–16 hours.
-
Self-Validation Check: The reaction mixture will transition to a deep, intense yellow/orange hue, indicative of the highly conjugated para-nitroaniline derivative. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly mobile fluoronitrobenzene.
-
Workup: Cool to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 1-(4-nitrophenyl)piperidine-3-carboxylate.
Protocol B: Catalytic Hydrogenation (Nitro Reduction)
The intermediate nitro group is reduced to the target primary amine using palladium on carbon (Pd/C) under a hydrogen atmosphere. This is the most commonly applied procedure for the catalytic hydrogenation of nitroarenes due to its clean profile, yielding only water as a byproduct[4].
Caption: Two-step experimental workflow from starting materials to final product.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude Ethyl 1-(4-nitrophenyl)piperidine-3-carboxylate in absolute ethanol (10 mL/g).
-
Catalyst Addition: Carefully add 10 wt% Pd/C (typically 0.05–0.1 equiv by weight). Caution: Pd/C is pyrophoric; add it to the solvent under an inert atmosphere (N₂).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (via balloon or Parr shaker at 30–40 psi). Stir vigorously at room temperature.
-
Self-Validation Check: The reaction is complete when hydrogen uptake ceases (typically 2–6 hours). The deep yellow color of the nitro intermediate will fade to a pale yellow or colorless solution.
-
Workup: Filter the heterogeneous mixture through a pad of Celite to safely remove the palladium catalyst. Wash the filter cake with additional ethanol.
-
Isolation: Concentrate the filtrate in vacuo to afford the final product, Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
Analytical Validation
To ensure the scientific integrity of the synthesized compound, orthogonal analytical techniques must be employed to track the transformation:
-
¹H NMR (CDCl₃): The successful reduction is confirmed by the appearance of a broad singlet integrating to 2H at ~3.5–4.0 ppm (the –NH₂ protons). Additionally, the aromatic protons of the para-substituted ring will shift significantly upfield (from ~8.1 ppm in the nitro intermediate to ~6.6 ppm in the aniline product) due to the strong electron-donating effect of the newly formed amino group.
-
LC-MS: The final product will display a characteristic [M+H]⁺ peak at m/z 249.1, confirming the molecular weight of the target scaffold.
References
-
Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents Source: European Journal of Medicinal Chemistry / PubMed Central URL:[Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: Organic Letters / ACS Publications URL:[Link]
-
Commercial Starting Materials Data: Ethyl piperidine-3-carboxylate & 1-Fluoro-4-nitrobenzene Source: ESD MEDİKAL URL:[Link]
-
Chemical Properties & Sourcing: Fine & Specialty Chemicals Source: Advent Chembio URL:[Link]
Sources
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of a promising class of compounds: Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate and its analogs. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a vast range of biological activities.[1][2][3] This document outlines a multi-pronged strategy, combining established biochemical techniques with modern computational approaches, to elucidate the mechanism of action of these novel analogs and unlock their full therapeutic potential.
The Piperidine Scaffold: A Foundation for Diverse Pharmacology
The piperidine nucleus is a cornerstone in drug discovery, with derivatives showing efficacy as anticancer, antiviral, antimalarial, antimicrobial, analgesic, and anti-inflammatory agents, among others. The versatility of the piperidine ring allows for structural modifications that can significantly influence biological activity and target selectivity.[3] Given this broad pharmacological landscape, a systematic and unbiased approach to target identification is paramount.
Strategic Pathways to Target Discovery
The journey to identifying the molecular targets of a novel compound series can be broadly categorized into two synergistic approaches: experimental target identification and in silico target prediction.[4][5] This guide will detail methodologies from both domains, providing a robust strategy for target discovery and validation.
In Silico Target Prediction: A First Look into Potential Mechanisms
Computational methods offer a rapid and cost-effective way to generate hypotheses about the potential targets of a small molecule.[6][7] By leveraging large databases of known drug-target interactions, these approaches can predict novel interactions based on structural or chemical similarities.[8][9]
Several in silico techniques can be employed to predict the targets of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate analogs:
-
Chemical Similarity Searching: This method is based on the principle that structurally similar molecules are likely to have similar biological activities.[9] By comparing the chemical fingerprints of the query compounds against databases of bioactive molecules, potential targets can be inferred.
-
Machine Learning and Data Mining: These algorithms build statistical models from large datasets of known ligand-target interactions to predict the probability of a new molecule binding to a specific target.[9][10]
-
Panel Docking: This involves docking the query molecule into the binding sites of a large panel of known protein structures to predict binding affinity and identify potential targets.[9]
A suggested computational workflow for predicting the targets of the analog series is as follows:
This workflow will generate a list of putative targets, which can then be prioritized for experimental validation based on the strength of the prediction and their relevance to potential therapeutic areas.
Experimental Target Identification: From Hypothesis to Validation
While in silico methods are powerful for hypothesis generation, experimental validation is crucial to definitively identify the direct binding partners of a compound.[4][5] Affinity-based pull-down and label-free methods are the two primary experimental approaches for target identification.[5]
Affinity-Based Pull-Down Approaches
Affinity chromatography is a widely used and robust method for isolating the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[11][12] This technique relies on the specific interaction between the small molecule (bait) and its protein target (prey).
-
Affinity Probe Synthesis:
-
Structure-Activity Relationship (SAR) Analysis: Before synthesizing an affinity probe, it is essential to understand the SAR of the analog series. This involves identifying a position on the molecule where a linker and an affinity tag (e.g., biotin) can be attached without significantly compromising its biological activity.[11][12]
-
Synthesis: Synthesize the affinity probe by attaching a linker and a biotin tag to the selected position on the Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate analog. A negative control probe, ideally an inactive analog, should also be synthesized.
-
-
Immobilization of the Affinity Probe:
-
The biotinylated probe is incubated with streptavidin-coated beads to immobilize it onto a solid support.[5]
-
-
Protein Pull-Down:
-
Prepare a cell lysate from a relevant cell line or tissue.
-
Incubate the cell lysate with the immobilized affinity probe to allow the target proteins to bind.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
-
Label-Free Target Identification Methods
Label-free methods offer the advantage of identifying protein targets without the need for chemical modification of the compound, which can sometimes alter its binding properties.[4][5] One such technique is the Drug Affinity Responsive Target Stability (DARTS) assay.
DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein and make it more resistant to proteolysis.[11][12]
-
Cell Lysate Preparation: Prepare a cell lysate as in the affinity pull-down method.
-
Compound Incubation: Incubate aliquots of the cell lysate with the Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate analog or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a specific time.
-
Quenching and Analysis: Stop the digestion and analyze the protein profiles of the compound-treated and control samples by SDS-PAGE.
-
Target Identification: Proteins that are protected from digestion in the presence of the compound will appear as more intense bands on the gel compared to the control. These bands can be excised and identified by mass spectrometry.
Potential Target Classes for Piperidine Analogs
Based on the extensive literature on piperidine-containing compounds, several protein classes represent promising starting points for target investigation.[1][13]
| Potential Target Class | Rationale for Investigation | Key Examples |
| G-Protein Coupled Receptors (GPCRs) | Many piperidine-based drugs target GPCRs, including opioid and sigma receptors, which are involved in pain and neurological disorders.[13][14] | Opioid Receptors (μ, δ, κ), Sigma Receptors (σ1, σ2) |
| Kinases | The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and piperidine derivatives have been identified as inhibitors of this pathway.[2][15] | PI3K, Akt, mTOR |
| Enzymes | Piperidine analogs have shown inhibitory activity against various enzymes, including cholinesterases, which are targets for Alzheimer's disease therapy.[13] | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) |
| Ion Channels | Piperidine-containing compounds can modulate the activity of ion channels involved in neuronal signaling and other physiological processes. | Voltage-gated sodium channels, Calcium channels |
Conclusion and Future Directions
The systematic approach outlined in this guide, combining in silico prediction with robust experimental validation, provides a powerful strategy for elucidating the therapeutic targets of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate analogs. The identification of specific molecular targets will not only illuminate the mechanism of action of these compounds but also pave the way for their rational optimization and development as novel therapeutics for a range of human diseases. Future work should focus on validating the identified targets in cellular and in vivo models to confirm their therapeutic relevance.
References
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Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. Available at: [Link]
-
In Silico Target Prediction for Small Molecules - PubMed. Available at: [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC. Available at: [Link]
-
Identification of Direct Protein Targets of Small Molecules - PMC - NIH. Available at: [Link]
-
(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available at: [Link]
-
Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Available at: [Link]
-
How are target proteins identified for drug discovery? - Patsnap Synapse. Available at: [Link]
-
TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC. Available at: [Link]
-
In Silico Target Prediction for Small Molecules - OUCI. Available at: [Link]
-
In Silico Functional Profiling of Small Molecules and Its Applications - ACS Publications. Available at: [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. Available at: [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available at: [Link]
-
Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride - ResearchGate. Available at: [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. Available at: [Link]
-
Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents - PMC. Available at: [Link]
-
Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate (C15H20N2O3) - PubChemLite. Available at: [Link]
-
Ethyl 4-Aminopiperidine-1-Carboxylate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. Available at: [Link]
- US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents.
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Application Note: Synthesis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate via Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive guide for the synthesis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, a valuable building block in pharmaceutical and materials science research. The described method utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] This document offers a detailed protocol, insights into reaction optimization, and a discussion of the underlying mechanistic principles to ensure successful and reproducible synthesis.
Introduction
The formation of a bond between an aromatic ring and a nitrogen atom is a fundamental transformation in organic chemistry, pivotal to the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials.[4][5] The Buchwald-Hartwig amination has emerged as a premier method for constructing these C-N bonds, offering significant advantages over traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2] This palladium-catalyzed reaction demonstrates broad functional group tolerance and proceeds under relatively mild conditions.[2]
This note focuses on the synthesis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, a key intermediate for various bioactive molecules. The target molecule is synthesized by coupling ethyl piperidine-3-carboxylate with a suitable aminophenyl precursor, a reaction for which the Buchwald-Hartwig amination is exceptionally well-suited.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][6] A simplified representation of the generally accepted mechanism is illustrated below. The cycle commences with the oxidative addition of an aryl halide to a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst.[1][6][7]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
This protocol details the coupling of 4-bromoaniline with ethyl piperidine-3-carboxylate. The selection of reagents and conditions is critical for a successful reaction, especially given the presence of the ester functional group in the piperidine starting material, which is sensitive to strongly basic conditions.
Reagent and Parameter Selection Rationale
| Component | Selection | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective air-stable Pd(0) source that is readily activated under the reaction conditions.[8] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biaryl phosphine ligand from the Buchwald group that is known to promote efficient coupling of a wide range of substrates, including cyclic secondary amines.[9] These ligands stabilize the monoligated palladium species, which accelerates the key steps of the catalytic cycle.[1] |
| Base | Cs₂CO₃ (Cesium Carbonate) | A moderately weak inorganic base that is well-tolerated by ester functional groups, minimizing the risk of hydrolysis.[6][10][11] It offers good solubility in many organic solvents.[11] Stronger bases like NaOtBu could lead to saponification of the ethyl ester.[6] |
| Solvent | Toluene | A nonpolar, aprotic solvent commonly used for Buchwald-Hartwig aminations, as it generally provides good yields and selectivity.[6][10] It is crucial to use anhydrous and degassed solvent to prevent catalyst deactivation.[10] |
| Temperature | 100 °C | A typical temperature range for Buchwald-Hartwig couplings to ensure a reasonable reaction rate without promoting significant side reactions.[11] |
Materials and Equipment
-
4-Bromoaniline
-
Ethyl piperidine-3-carboxylate
-
Pd₂(dba)₃
-
XPhos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and Cs₂CO₃ (1.4 mmol).
-
Reagent Addition: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.[8]
-
Solvent and Substrate Addition: Through the septum, add anhydrous, degassed toluene (5 mL). Stir the mixture for 10 minutes at room temperature to pre-form the active catalyst. Following this, add 4-bromoaniline (1.0 mmol) and ethyl piperidine-3-carboxylate (1.2 mmol).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and the solvent are anhydrous and that the reaction was set up under a strictly inert atmosphere.[10] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[10] |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C, but be mindful of potential side reactions. | |
| Side Product Formation (e.g., Hydrodehalogenation) | Reaction conditions | Lowering the reaction temperature or screening alternative bases (e.g., K₃PO₄) may mitigate this.[10] |
| Ester Hydrolysis | Base is too strong or presence of water | Confirm the use of a weaker base like Cs₂CO₃ or K₃PO₄. Ensure all reagents and solvents are scrupulously dry. |
Conclusion
The Buchwald-Hartwig amination provides a highly effective and versatile method for the synthesis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.[1][2] Careful selection of the palladium catalyst, ligand, base, and solvent is paramount to achieving high yields and purity, particularly when working with substrates containing sensitive functional groups.[1] The protocol described herein offers a robust starting point for researchers in drug discovery and materials science, enabling access to this valuable synthetic intermediate.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
-
General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Available at: [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Available at: [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Bromides Utilizing Arene−Chromium Complexes as Ligands | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
-
Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines - RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. Available at: [Link]
-
The Buchwald-Hartwig Amination After 25 Years - PubMed. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]
Sources
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Application Note: Purification Strategies for Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Flash Column Chromatography, Silanol-Amine Interactions, and Stationary Phase Optimization
Executive Summary & Mechanistic Rationale
The purification of basic nitrogen-containing heterocycles remains one of the most persistent challenges in synthetic organic chemistry. Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate presents a unique chromatographic profile due to its polyfunctional nature: it contains a highly basic tertiary piperidine amine, a moderately basic primary aniline group, and a base-sensitive ethyl ester.
When subjected to standard normal-phase silica gel chromatography, basic amines exhibit severe peak tailing, streaking, and irreversible adsorption [1]. This phenomenon is driven by the Brønsted acid-base interaction between the basic nitrogen atoms (specifically the piperidine moiety, pKa ~9.5) and the acidic silanol groups (Si-OH, pKa ~4.5–5.0) present on the surface of unmodified bare silica [3].
To achieve high-purity isolation without compromising the ester functionality, the purification strategy must neutralize or bypass these silanol interactions. This application note details two field-proven methodologies: Competitive Silanol Masking (Standard Silica + Triethylamine) and Stationary Phase Inversion (Amine-Functionalized Silica) [2].
Physicochemical Profiling & Chromatographic Implications
Before initiating chromatography, understanding the molecular topography of the target compound dictates the solvent system and stationary phase selection.
Table 1: Structural Features and Purification Impact
| Functional Group | Chemical Behavior | Chromatographic Challenge | Strategic Solution |
| Piperidine Ring | Tertiary amine; Highly basic (pKa ~9.5) | Strong ionic binding to acidic silanols; severe tailing. | Use basic mobile phase modifier (TEA) or KP-NH silica. |
| Aniline Moiety | Primary amine; Moderately basic (pKa ~4.6) | Hydrogen bonding; susceptible to oxidation on column. | Minimize column residence time; avoid acidic eluents. |
| Ethyl Ester | Electrophilic carbonyl | Susceptible to saponification (hydrolysis) in strong base. | Restrict modifier to volatile, mild bases (e.g., 1% TEA); avoid NaOH/KOH. |
Preliminary Isolation: Acid-Base Extraction
To reduce the chromatographic burden, a preliminary acid-base liquid-liquid extraction is highly recommended. This exploits the basicity of the piperidine ring to separate the target molecule from neutral or acidic byproducts (e.g., unreacted esters or coupling reagents) [3].
Caption: Preliminary acid-base extraction workflow for basic amine isolation.
Note on Causality: We utilize saturated NaHCO3 rather than 2M NaOH during the basification step to prevent the saponification of the ethyl ester at position 3 of the piperidine ring.
Chromatographic Workflows
The decision between standard silica and functionalized silica depends on budget, required recovery rates, and scale.
Caption: Chromatographic decision tree for the purification of basic piperidine derivatives.
Protocol A: Standard Silica Gel with Competitive Modifier (TEA)
This is the most cost-effective approach. Triethylamine (TEA) acts as a sacrificial base; because it is highly basic and sterically unhindered, it rapidly binds to the acidic silanol sites, dynamically masking them and allowing the target molecule to partition based purely on polarity rather than ionic affinity [3].
Materials:
-
Stationary Phase: Silica gel (230-400 mesh, 60 Å).
-
Mobile Phase A: Hexane (containing 1% v/v TEA).
-
Mobile Phase B: Ethyl Acetate (containing 1% v/v TEA).
Step-by-Step Methodology:
-
Solvent Preparation: Pre-mix 1% TEA into both Hexane and Ethyl Acetate reservoirs. Critical Step: Allow the solvent to stir for 10 minutes to ensure homogeneity.
-
Column Equilibration: Flush the dry-packed or pre-packed silica column with 3–5 Column Volumes (CV) of Mobile Phase A. This pre-saturates the silanol groups with TEA. Failure to equilibrate will result in the target molecule acting as the neutralizing agent, leading to total sample loss at the column head.
-
Sample Loading (Dry Loading): Dissolve the crude extract in a minimal amount of Dichloromethane (DCM). Add a small amount of Celite or silica gel (1:2 ratio to crude mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder onto the column head.
-
Gradient Elution:
-
0–2 CV: 100% Mobile Phase A
-
2–10 CV: Linear gradient from 0% to 50% Mobile Phase B
-
10–15 CV: Isocratic hold at 50% Mobile Phase B (Target compound typically elutes here).
-
-
Fraction Analysis: Monitor fractions via TLC (Hexane:EtOAc 1:1 with 1% TEA). Visualize using UV (254 nm) and Ninhydrin stain (requires heating to show the primary aniline).
Protocol B: Amine-Functionalized Silica Gel Chromatography (Advanced)
For high-value intermediates or late-stage drug development, amine-functionalized silica (e.g., aminopropyl-bonded silica) is superior. The stationary phase is chemically modified to provide a permanently basic, inert surface. This eliminates the need for TEA, which can be difficult to remove entirely under high vacuum and may interfere with downstream NMR or biological assays [1], [2].
Materials:
-
Stationary Phase: Amine-functionalized silica cartridge (e.g., Biotage® KP-NH).
-
Mobile Phase A: Hexane (Unmodified).
-
Mobile Phase B: Ethyl Acetate (Unmodified).
Step-by-Step Methodology:
-
Column Equilibration: Flush the KP-NH column with 3 CV of Hexane.
-
Sample Loading (Liquid Injection): Dissolve the crude mixture in a minimal volume of DCM or the starting mobile phase. Inject directly onto the column. (Dry loading is less critical here due to the lack of silanol-induced streaking).
-
Gradient Elution:
-
0–2 CV: 10% Mobile Phase B
-
2–12 CV: Linear gradient from 10% to 80% Mobile Phase B.
-
-
Concentration: Pool the UV-active fractions. Because no TEA is present, the solvent can be rapidly removed via rotary evaporation, yielding the pure free base as a solid or viscous oil.
Quantitative Comparison of Strategies
Table 2: Strategy Performance Metrics
| Metric | Protocol A (Standard + TEA) | Protocol B (KP-NH Silica) |
| Stationary Phase Cost | Low | High |
| Typical Recovery Rate | 75% – 85% | > 95% |
| Peak Shape / Resolution | Moderate tailing | Sharp, symmetrical |
| Post-Column Processing | Requires high-vacuum to remove residual TEA | Standard rotary evaporation |
| Risk to Ester Group | Low (TEA is a mild, non-nucleophilic base) | Zero (No mobile phase additives) |
References
-
BenchChem Technical Support Center: Purification of Synthetic N-Allylnornuciferine. Discusses the irreversible adsorption of basic amines on acidic silica gel and the use of amine-functionalized silica. 1
-
BenchChem Application Notes: Protocols for the Purification of 2-(6-bromo-1H-indol-2-yl)ethanamine. Details standard silica gel chromatography with triethylamine modifiers versus amine-functionalized silica. 2
-
BenchChem Product Documentation: 1-(3,5-Dichlorophenyl)butan-1-amine. Explains the causality behind amine streaking, silanol interactions, and the preliminary acid-base extraction workflow. 3
Sources
Application Note: Utilizing Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate in Solid-Phase Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Chemical Rationale
Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate (CAS: 889947-74-4) is a highly valuable bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and small-molecule libraries [1]. Structurally, it presents two distinct functional handles:
-
An Aniline Moiety (Primary Aromatic Amine): Serves as the nucleophile for chain elongation or linker attachment.
-
An Ethyl-Protected Piperidine Carboxylate: Acts as a masked orthogonal extension point that can be selectively hydrolyzed to a free carboxylic acid for subsequent amide bond formation.
The Mechanistic Challenge: Aniline Nucleophilicity
In Solid-Phase Peptide Synthesis (SPPS) and general solid-phase organic synthesis, coupling anilines to resin-bound carboxylic acids is notoriously difficult. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π -system, significantly reducing its basicity ( pKa≈4.6 ) and nucleophilicity compared to aliphatic amines ( pKa≈10 ). Standard carbodiimide (DIC/HOBt) or benzotriazole-based (HBTU) coupling reagents often fail to achieve complete conversion, leading to truncated sequences and complex purification profiles [2].
To overcome this, anchimeric assistance and highly reactive leaving groups are required. Reagents such as HATU (incorporating the HOAt leaving group) or COMU (incorporating Oxyma Pure) are mandatory. The pyridine nitrogen in the HOAt active ester facilitates an intramolecular hydrogen bond with the incoming aniline, stabilizing the transition state and dramatically accelerating the coupling rate [3].
Workflow & Mechanistic Visualizations
The successful incorporation of this building block requires a meticulously planned solid-phase workflow, ensuring that the poor nucleophilicity of the aniline is addressed during coupling, and the ethyl ester is safely hydrolyzed without cleaving the molecule from the resin.
Figure 1: End-to-end solid-phase workflow for integrating Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
Figure 2: Mechanistic pathway of HATU-mediated aniline coupling via the reactive OAt ester intermediate.
Quantitative Reagent Optimization
To establish a self-validating protocol, empirical data dictates the selection of coupling reagents. The table below summarizes the expected coupling efficiencies of the aniline moiety based on standard SPPS benchmarking [2][3].
| Coupling Reagent | Additive | Base | Equivalents | Temp | Time | Expected Yield |
| HBTU | HOBt | DIPEA | 3.0 | 25°C | 12 h | < 35% |
| DIC | Oxyma | None | 3.0 | 25°C | 12 h | ~ 60% |
| HATU | HOAt | DIPEA | 3.0 | 25°C | 12 h | 85 - 95% |
| COMU | Oxyma | Collidine | 3.0 | 25°C | 12 h | 85 - 95% |
| DIC | Oxyma | None | 3.0 | 75°C (MW) | 1 h | > 95% |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the in-process validation gates.
Protocol A: On-Resin Coupling of the Aniline Moiety
Objective: Form an amide bond between a resin-bound carboxylic acid and the aniline group of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
Materials:
-
Resin-bound carboxylic acid (e.g., Wang resin or 2-Chlorotrityl chloride resin loaded with an Fmoc-deprotected amino acid).
-
Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate (3.0 equiv).
-
HATU (3.0 equiv) and HOAt (3.0 equiv).
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equiv).
-
Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin (0.1 mmol scale) in DMF (3 mL) for 30 minutes. Drain.
-
Pre-Activation: In a separate vial, dissolve HATU (114 mg, 0.3 mmol) and HOAt (41 mg, 0.3 mmol) in 1.5 mL of DMF. Add the resin-bound acid (if applicable) or add the solution directly to the resin.
-
Base Addition: Add DIPEA (104 µL, 0.6 mmol) to the resin mixture. Agitate for 3 minutes to form the active OAt ester.
-
Nucleophile Addition: Dissolve Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate (74 mg, 0.3 mmol) in 1.0 mL DMF. Add this to the resin.
-
Coupling: Agitate the reaction vessel at room temperature for 12 to 16 hours. (Causality: The extended time compensates for the low nucleophilicity of the aniline).
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL), Dichloromethane (DCM) (5 × 3 mL), and DMF (3 × 3 mL).
Self-Validation Gate 1 (Microcleavage & LC-MS): Why not the Kaiser Test? The standard ninhydrin (Kaiser) test is notoriously unreliable for anilines and will yield false negatives. Action: Withdraw ~2 mg of resin. Treat with 100 µL of TFA/H2O/TIPS (95:2.5:2.5) for 30 minutes. Evaporate the TFA under a stream of N2 , dissolve the residue in 50% Acetonitrile/Water, and inject into an LC-MS. Confirm the mass shift corresponding to the successful coupling before proceeding.
Protocol B: On-Resin Saponification of the Ethyl Ester
Objective: Hydrolyze the ethyl ester of the newly attached piperidine-3-carboxylate to a free carboxylic acid to allow for further chain elongation.
Materials:
-
Lithium Hydroxide Monohydrate ( LiOH⋅H2O ).
-
Tetrahydrofuran (THF), Methanol (MeOH), and H2O (3:1:1 v/v/v).
Step-by-Step Procedure:
-
Solvent Exchange: Wash the resin from Protocol A with THF (3 × 3 mL) to prepare for the aqueous-organic mixture.
-
Reagent Preparation: Prepare a 0.5 M solution of LiOH⋅H2O in THF/MeOH/ H2O (3:1:1). (Causality: This specific solvent ratio ensures both the swelling of the hydrophobic polystyrene/PEG resin and the solubility of the hydroxide salt).
-
Hydrolysis: Add 3 mL of the LiOH solution to the resin. Agitate gently at room temperature for 4 hours.
-
Neutralization & Washing: Drain the basic solution. Wash the resin with 1% Acetic Acid in DMF (3 × 3 mL) to neutralize any remaining base, followed by standard DMF (5 × 3 mL) and DCM (5 × 3 mL) washes.
Self-Validation Gate 2 (Bromocresol Green Test): Action: Withdraw a few beads of resin and place them on a white spot plate. Add 1 drop of a 0.5% solution of Bromocresol Green in ethanol. Interpretation: A color change of the beads to yellow/green indicates the presence of free carboxylic acids (successful saponification). If the beads remain blue, the ester is still intact; repeat Step 3 for an additional 4 hours.
References
-
Colombo, A., et al. (2003). Attachment of Unreactive Amines to the Solid Support: Synthesis of Phenyl-Substituted Anilines. ACS Combinatorial Science. Retrieved March 14, 2026, from[Link]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate Analogs
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The 1-arylpiperidine motif, in particular, is a versatile starting point for developing agents targeting the central nervous system (CNS) and other biological systems. This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on a specific series of analogs based on the Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate core. We present detailed, field-tested protocols for the synthesis of a focused analog library and its subsequent biological evaluation. The causality behind experimental design, including the choice of synthetic routes and bioassays, is explained to empower researchers to not only replicate but also adapt these methods for their specific drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising scaffold.
Scientific Background and Rationale
Structure-Activity Relationship (SAR) is a foundational concept in drug discovery that links the chemical structure of a compound to its biological activity. By systematically modifying a lead compound and observing the corresponding changes in potency, selectivity, or functional activity, medicinal chemists can identify key molecular features responsible for the desired pharmacological effect. This iterative process guides the optimization of lead compounds into clinical candidates.
The Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate scaffold presents several strategic points for chemical modification:
-
The Primary Aromatic Amine (N-1 position): This aniline moiety is a versatile chemical handle for introducing a wide array of substituents via reactions like acylation, sulfonylation, or reductive amination. This allows for probing the steric and electronic requirements of the binding pocket.[3][4]
-
The Ethyl Ester (C-3 position): This group can be readily hydrolyzed and converted into amides or other ester analogs, influencing properties like hydrogen bonding capacity, metabolic stability, and cell permeability.
-
The Piperidine Ring: While not the primary focus of this guide, substitutions on the piperidine ring itself can introduce chirality and probe for additional binding interactions.[5]
Based on structural similarities to known pharmacophores, analogs of this scaffold are hypothesized to interact with G-protein coupled receptors (GPCRs), such as opioid receptors, or monoamine transporters.[6] Therefore, the protocols described herein will focus on the mu-opioid receptor (MOR) as a representative biological target for initial screening and SAR determination.
Experimental Design & Workflow
A successful SAR campaign requires a logical and efficient workflow. The process begins with the synthesis of a focused library of analogs, followed by purification and structural confirmation. These pure compounds are then subjected to a primary binding assay to determine their affinity for the target. Active compounds are subsequently profiled in a functional assay to characterize their efficacy (e.g., as agonists or antagonists).
Caption: High-level workflow for SAR studies.
Part A: Synthesis of Analog Libraries
The synthesis strategy is designed for flexibility, allowing for the creation of a diverse set of analogs from a common intermediate. The core, Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, can be synthesized via a two-step process involving N-arylation of ethyl piperidine-3-carboxylate with 4-fluoronitrobenzene, followed by reduction of the nitro group.[3][4]
Protocol 1: General Procedure for N-Acylation of the Phenylamine
This protocol describes the modification of the primary amine on the phenyl ring. Acylation with various acyl chlorides or sulfonyl chlorides introduces diverse R¹ groups.
Rationale: Amide bond formation is a robust and reliable reaction. Using a mild base like triethylamine (TEA) is sufficient to scavenge the HCl byproduct without promoting side reactions. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.
Materials:
-
Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
-
Acyl chloride or sulfonyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride, Methanesulfonyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated analog.
Protocol 2: General Procedure for Ester-to-Amide Conversion
This two-step protocol first hydrolyzes the ethyl ester to a carboxylic acid, which is then coupled with various amines to generate a library of amides (varying the R² group).
Rationale: Saponification with LiOH is a standard method for ester hydrolysis that proceeds under mild conditions, minimizing degradation of the core structure. The subsequent amide coupling is mediated by EDC/HOBt. EDC (a water-soluble carbodiimide) activates the carboxylic acid, and HOBt is added to suppress side reactions and improve efficiency.
Step 1: Ester Hydrolysis
-
Dissolve the ethyl ester starting material (1.0 eq) in a mixture of THF and water (3:1).
-
Add Lithium Hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the carboxylic acid intermediate, which is often used directly in the next step.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DCM.
-
Add the desired primary or secondary amine (1.2 eq), EDC (1.5 eq), and HOBt (1.3 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired amide analog.
Part B: In Vitro Biological Evaluation
Protocol 3: Mu-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of the synthesized analogs for the human mu-opioid receptor (MOR). It is a competitive binding assay that measures the ability of a test compound to displace a known high-affinity radioligand.
Rationale: This assay provides a direct measure of a compound's ability to physically interact with the receptor. [³H]DAMGO is a selective and high-affinity agonist for MOR, making it an ideal radioligand. Non-specific binding is determined using a high concentration of a non-radioactive ligand (naloxone) to saturate all specific binding sites.[7]
Materials:
-
HEK293 cells stably expressing human MOR (membrane preparation)[8]
-
[³H]DAMGO (specific activity ~40-60 Ci/mmol)
-
Naloxone (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from confluent cultures of HEK293-hMOR cells via homogenization and differential centrifugation. Determine the final protein concentration using a Bradford assay.[9]
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of Assay Buffer (Total Binding) or 10 µM Naloxone (Non-specific Binding).
-
50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).
-
50 µL of [³H]DAMGO (final concentration ~1 nM).
-
50 µL of cell membrane suspension (10-20 µg protein per well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters 3 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[10]
-
Counting: Place the dried filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 4: Functional cAMP Inhibition Assay
This assay determines the functional activity of compounds that show significant binding affinity. It measures whether a compound acts as an agonist (inhibits cAMP production) or an antagonist (blocks the effect of an agonist) at the Gαᵢ-coupled MOR.
Rationale: MOR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10][11] This assay measures this downstream signaling event. Forskolin is used to stimulate adenylyl cyclase and produce a measurable baseline of cAMP, which is then inhibited by MOR agonists. Commercial kits provide a sensitive and high-throughput method for cAMP quantification.[12][13][14]
Materials:
-
CHO or HEK293 cells stably expressing human MOR.
-
Forskolin.
-
DAMGO (positive control agonist).
-
Naloxone (positive control antagonist).
-
Commercial cAMP detection kit (e.g., Promega GloSensor™, Cisbio HTRF).[12][15]
-
Cell culture medium, PBS.
Procedure:
-
Cell Seeding: Seed CHO-hMOR cells into a 384-well plate and incubate overnight.
-
Compound Addition (Agonist Mode):
-
Prepare serial dilutions of test compounds and the control agonist (DAMGO).
-
Add compounds to the cells and incubate for 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Incubate for a further 15-30 minutes at room temperature.
-
-
Compound Addition (Antagonist Mode):
-
Pre-incubate cells with serial dilutions of test compounds or naloxone for 15 minutes.
-
Add a fixed concentration of DAMGO (at its EC₈₀) along with forskolin to all wells.
-
Incubate for a further 15-30 minutes.
-
-
cAMP Detection: Lyse the cells (if required by the kit) and measure cAMP levels according to the manufacturer's protocol.
-
Data Analysis:
-
Agonist Mode: Plot the response (e.g., luminescence) against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
Antagonist Mode: Plot the response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Part C: Data Analysis & SAR Interpretation
The core of any SAR study is the systematic analysis of how structural changes affect biological activity. All quantitative data should be organized into a clear, structured table.
Caption: Key SAR insights for the scaffold.
Hypothetical SAR Data Table
| Cmpd | R¹ (N-Phenyl Substitution) | R² (C-3 Substitution) | MOR Binding Kᵢ (nM) | MOR Functional EC₅₀ (nM) (Agonist) |
| 1 | -H | -OCH₂CH₃ | 150 | >1000 |
| 2 | -C(O)CH₃ | -OCH₂CH₃ | 85 | 650 |
| 3 | -C(O)Ph | -OCH₂CH₃ | 450 | >1000 |
| 4 | -S(O)₂CH₃ | -OCH₂CH₃ | 60 | 480 |
| 5 | -C(O)CH₃ | -OH | 95 | 700 |
| 6 | -C(O)CH₃ | -NHCH₃ | 25 | 120 |
| 7 | -C(O)CH₃ | -N(CH₃)₂ | 180 | 950 |
| 8 | -C(O)CH₃ | -NH(Cyclopropyl) | 30 | 150 |
Interpretation of Hypothetical SAR
-
N-Phenyl (R¹) Position:
-
The unsubstituted aniline (1 ) has weak affinity.
-
Small, electron-withdrawing acyl groups like acetyl (2 ) or methanesulfonyl (4 ) are well-tolerated and improve binding affinity compared to the parent aniline.
-
A bulky aromatic substituent like benzoyl (3 ) is detrimental to binding, suggesting steric hindrance in the binding pocket at this position.
-
-
C-3 (R²) Position:
-
Conversion of the ethyl ester to a small primary or secondary amide significantly improves both binding affinity and functional potency. Compare compound 2 (ester) with compound 6 (methylamide).
-
The methylamide (6 ) appears optimal, showing the best affinity and potency in this series. This suggests a key hydrogen bond donation from the amide N-H may be crucial for activity.
-
Replacing the N-H with a dimethylamide (7 ) leads to a significant loss of activity, reinforcing the importance of the hydrogen bond donor.
-
Small cyclic substituents on the amide nitrogen, like cyclopropyl (8 ), are also well-tolerated.
-
References
- BenchChem. (2025). Scale-Up Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.
- Chen, et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine.
- Bio-protocol. (n.d.). Biology—Opioid Binding Assay.
- Journal of Medicinal Chemistry. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase.
- Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol.
- Promega Corporation. (2022). cAMP-Glo™ Assay Protocol.
- Journal of Medicinal Chemistry. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors.
- NCBI. (2017). Assay Guidance Manual - Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
- Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout.
- Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service.
- Manglik, A., et al. (2012). Structural basis for mu-opioid receptor binding and activation. Nature.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GloSensor™ cAMP Assay Protocol [promega.jp]
- 13. cAMP-Glo™ Assay Protocol [promega.com]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. agilent.com [agilent.com]
Advanced Protocol for the N-Arylation of Ethyl Piperidine-3-Carboxylate: Mechanistic Insights and Optimization Strategies
Strategic Overview & Chemical Context
Ethyl piperidine-3-carboxylate, commonly known as ethyl nipecotate, is a highly privileged scaffold in medicinal chemistry, serving as a critical building block for therapeutics such as the GABA uptake inhibitor tiagabine[1]. The functionalization of the secondary piperidine nitrogen via N-arylation is a pivotal late-stage transformation[2].
Because the molecule contains a base-sensitive C3-ethyl ester, the choice of N-arylation methodology must balance catalytic efficiency with chemoselectivity. Aggressive nucleophilic bases or aqueous conditions can lead to unwanted saponification or transesterification. Therefore, modern cross-coupling strategies—specifically the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling—are the premier choices for appending aryl moieties while preserving the ester functionality[3],[4].
Mechanistic Pathways & Method Selection
The selection of the N-arylation protocol is dictated by the electronic nature of the arylating agent and the stability of the substrate:
-
Buchwald-Hartwig Cross-Coupling: Ideal for neutral or electron-rich aryl bromides, chlorides, and iodides. The use of bulky, electron-rich biarylphosphine ligands like RuPhos is strictly required here. RuPhos is mechanistically designed to accommodate secondary cyclic amines (like piperidines) by accelerating reductive elimination and suppressing competitive β -hydride elimination pathways[3],[5].
-
Chan-Lam Coupling: The optimal choice when using arylboronic acids. This copper-mediated cycle operates at room temperature under an aerobic atmosphere. It requires no strong bases, making it exceptionally mild and perfectly suited for ester-containing substrates[6].
-
Nucleophilic Aromatic Substitution (SNAr): Reserved exclusively for highly electron-deficient aryl halides (e.g., ortho-fluoronitrobenzene). It requires no transition metal but relies on polar aprotic solvents and mild bases[1].
Decision matrix for selecting the optimal N-arylation protocol based on the arylating agent.
Quantitative Method Comparison
To facilitate rapid decision-making, the following table summarizes the optimized parameters for functionalizing ethyl piperidine-3-carboxylate.
| Parameter | Buchwald-Hartwig Amination | Chan-Lam Coupling | SNAr |
| Aryl Source | Aryl Bromides / Chlorides | Arylboronic Acids | Electron-Deficient Aryl Fluorides |
| Catalyst | Pd2(dba)3 (2-5 mol%) | Cu(OAc)2 (10-20 mol%) | None |
| Ligand | RuPhos (4-10 mol%) | None (Amine acts as ligand) | None |
| Base | Cs2CO3 (1.5 eq) | Pyridine or Et3N (2.0 eq) | K2CO3 or DIPEA (2.0 eq) |
| Solvent | Toluene or 1,4-Dioxane | DCM or MeCN | DMF or DMSO |
| Temperature | 80 °C – 100 °C | 20 °C – 25 °C (Room Temp) | 80 °C – 120 °C |
| Atmosphere | Strict Argon/Nitrogen | Open Air (O2 required) | Air or Nitrogen |
| Typical Yield | 75% – 95% | 50% – 85% | 80% – 99% |
| Ester Risk | Low (if Cs2CO3 is used) | Very Low | Moderate (depends on temp) |
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Use this protocol when coupling with neutral or sterically hindered aryl bromides.
Mechanistic Rationale: We utilize Cs2CO3 instead of the traditional NaOtBu. Alkoxide bases can trigger transesterification or hydrolysis of the C3-ethyl ester. RuPhos is selected because its bulky structure promotes the rapid reductive elimination of the sterically demanding secondary piperidine, preventing the formation of reduced aryl byproducts (hydrodehalogenation)[3],[7].
Step-by-Step Procedure:
-
Preparation: Oven-dry a Schlenk tube or a sealed vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.
-
Reagent Loading: Add the aryl bromide (1.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and anhydrous Cs2CO3 (1.5 mmol).
-
Solvent & Amine Addition: Add anhydrous, degassed Toluene (5 mL), followed by ethyl piperidine-3-carboxylate (1.2 mmol). Note: Degassing the solvent (e.g., via freeze-pump-thaw) is critical to prevent the oxidation of the Pd(0) active species.
-
Reaction: Seal the vial and heat the mixture at 90 °C in a pre-heated oil bath for 12–16 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Buchwald-Hartwig catalytic cycle highlighting the role of Pd(0) and the RuPhos ligand.
Protocol B: Copper-Catalyzed Chan-Lam Coupling
Use this protocol when coupling with arylboronic acids, especially when extreme chemoselectivity (ester preservation) is required.
Mechanistic Rationale: The Chan-Lam coupling requires oxygen to reoxidize the Cu(I) intermediate back to the active Cu(II)/Cu(III) species. Water is a common byproduct of boronic acid trimerization (boroxine formation) and can act as a competing nucleophile, leading to phenol formation. The addition of 4Å molecular sieves acts as a self-validating control to scavenge moisture and suppress this side reaction[8].
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask open to the air, add ethyl piperidine-3-carboxylate (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Catalyst & Additives: Add Cu(OAc)2 (0.1 mmol, 10 mol%) and freshly activated 4Å molecular sieves (500 mg)[8].
-
Solvent & Base: Suspend the mixture in anhydrous Dichloromethane (DCM, 10 mL). Add Pyridine (2.0 mmol) dropwise.
-
Reaction: Stir the reaction vigorously at room temperature (20–25 °C) for 18–24 hours. Self-Validation Check: The reaction mixture will transition from a pale blue suspension to a deep green/brown color, indicating the formation of the active Cu-amine complex.
-
Workup: Filter the mixture through Celite, washing with DCM (20 mL). Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated aqueous NaHCO3 and brine. Dry over Na2SO4 and concentrate.
Self-Validation & Troubleshooting System
To ensure the integrity of the synthesized protocols, implement the following analytical checkpoints:
-
Reaction Monitoring (LC-MS): For Buchwald-Hartwig reactions, if LC-MS shows a mass corresponding to the reduced aryl halide (Ar-H) instead of the product, hydrodehalogenation is occurring. This is typically caused by trace moisture or an overly strong base[7]. Switch to strictly anhydrous Cs2CO3 and ensure thorough solvent degassing.
-
Structural Validation (1H NMR): Successful N-arylation is immediately validated by the disappearance of the broad N-H proton peak (typically ~1.5–2.5 ppm in CDCl3). Furthermore, the equatorial and axial protons adjacent to the nitrogen (C2 and C6 positions of the piperidine ring) will experience a distinct downfield chemical shift due to the deshielding anisotropic effect of the newly appended aryl ring.
-
Ester Integrity: Verify the preservation of the C3-ethyl ester by confirming the presence of the characteristic quartet (~4.1 ppm, 2H) and triplet (~1.2 ppm, 3H) in the 1H NMR spectrum. If these are absent, the base utilized in the coupling was too aggressive, necessitating a switch to a milder system (e.g., Chan-Lam).
Sources
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (2R,3S)-ethyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)piperidine-3-carboxylate | 1231732-20-9 [smolecule.com]
- 3. books.rsc.org [books.rsc.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
Application Note: Piperidine Derivatives as Cognition Enhancers in Neuropharmacology
Scientific Context and Rationale
Cognitive impairment is a hallmark of neurodegenerative disorders, most notably Alzheimer's disease (AD). The central cholinergic hypothesis posits that a deficit in acetylcholine (ACh) neurotransmission contributes significantly to cognitive decline. Consequently, inhibiting acetylcholinesterase (AChE)—the enzyme responsible for ACh hydrolysis—remains a primary therapeutic strategy.
Piperidine derivatives have emerged as highly effective, centrally acting cognition enhancers. The gold standard, Donepezil , is a reversible, highly selective piperidine-based AChE inhibitor approved for the treatment of mild to severe Alzheimer's disease[1]. The N -benzylpiperidine moiety acts as the primary pharmacophore, binding selectively to the active site gorge of AChE, thereby preventing ACh degradation and amplifying cholinergic transmission[2]. Beyond AChE inhibition, the piperidine scaffold is highly versatile; recent drug development efforts have hybridized piperidines to create multi-target directed ligands (MTDLs), including dual-acting histamine H3 receptor ( hH3R ) antagonists and serotonin reuptake inhibitors, which show profound efficacy in preclinical cognitive deficit models[3].
Mechanistic Pathway
To understand the causality behind experimental assay selection, one must first map the target engagement of piperidine derivatives. Donepezil and its analogs interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE[4]. By blocking these sites, the drug halts the cleavage of ACh into choline and acetate, forcing an accumulation of ACh in the synaptic cleft.
Fig 1: Mechanism of piperidine derivatives in enhancing cholinergic signaling via AChE inhibition.
Quantitative Data: Efficacy of Piperidine Derivatives
Recent structural modifications of the piperidine core have yielded novel hybrids with enhanced efficacy. For instance, linking the benzylpiperidine active group with an aniline derivative via a square amide has produced compounds with superior AChE inhibitory profiles and neuroprotective effects compared to baseline Donepezil[2].
Table 1: Comparative AChE Inhibitory Activity of Piperidine Hybrids
| Compound | Structural Modification | AChE Inhibition Rate (at 25 μM) | IC₅₀ (μM) | Neuroprotective Viability (SH-SY5Y)* |
| Donepezil (Control) | Standard N -benzylpiperidine | ~65.00% | 4.7 | ~53.1% (Model Group) |
| Compound 1 | Unsubstituted aniline hybrid | 55.71% | > 10.0 | N/A |
| Compound 3 | Amino group at aniline para-position | 76.97% | 4.4 | 80.11% |
| Compound 12 | Benzylamine hybrid | - | 5.6 | N/A |
| Compound 17 | Phenylethylamine hybrid | - | 6.9 | N/A |
*Note: Viability measured against H2O2 -induced oxidative damage at 12.5 μM[2].
Experimental Workflow & Self-Validating Systems
In drug development, evaluating a novel piperidine derivative requires a cascading workflow that moves from biochemical target validation to cellular safety, and finally to in vivo behavioral efficacy. To ensure trustworthiness , every step must be self-validating. This means establishing intrinsic controls (blanks, vehicle controls, and positive reference standards) that prove the assay is functioning within its dynamic range before the experimental data is even analyzed.
Fig 2: Self-validating experimental workflow for evaluating piperidine-based cognition enhancers.
Detailed Methodologies and Protocols
Protocol A: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)
Causality & Rationale: The Ellman's assay is the gold-standard colorimetric method for quantifying AChE activity[5]. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate, which absorbs strongly at 412 nm.
Materials:
-
0.1 M Sodium phosphate buffer (pH 8.0)
-
AChE enzyme (e.g., from electric eel or human recombinant)
-
DTNB (Ellman's reagent), 0.01 M
-
Acetylthiocholine iodide (ATCh), 0.075 M
-
Test piperidine derivatives and Donepezil (Positive Control)
Step-by-Step Procedure:
-
Preparation: Dissolve test piperidine compounds in DMSO, then dilute in phosphate buffer to achieve final well concentrations ranging from 0.1 μM to 100 μM (ensure final DMSO concentration is <1% to prevent enzyme denaturation).
-
Plate Setup (96-well plate):
-
Add 140 μL of 0.1 M phosphate buffer (pH 8.0) to all wells.
-
Add 20 μL of the test compound (or buffer for the negative control).
-
Add 20 μL of AChE solution (0.28 U/mL).
-
-
Incubation: Incubate the microplate at room temperature (25°C) for 15 minutes to allow the reversible piperidine inhibitor to bind to the enzyme active site.
-
Reaction Initiation: Add 10 μL of DTNB and 10 μL of ATCh to all wells.
-
Kinetic Read: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm every 1 minute for 10 minutes.
Self-Validation Checkpoints:
-
Non-Enzymatic Hydrolysis Blank: Wells containing buffer, DTNB, and ATCh (no enzyme) must be included. If this blank shows an increasing absorbance slope, the ATCh substrate has degraded and must be remade.
-
Dynamic Range Verification: The positive control (Donepezil) must yield an IC₅₀ within 10% of its established literature value (~4.7 μM)[2]. If it fails, the enzyme specific activity has drifted.
Protocol B: In Vivo Cognitive Assessment (Morris Water Maze)
Causality & Rationale: While in vitro assays prove target engagement, cognition is a systemic phenomenon. The Morris Water Maze (MWM) tests hippocampal-dependent spatial navigation and memory, which are heavily reliant on cholinergic transmission. Scopolamine (a muscarinic antagonist) is often used to induce a temporary cognitive deficit, which the piperidine derivative must rescue.
Subjects: Male Wistar rats (200-250g).
Step-by-Step Procedure:
-
Acclimation & Dosing: Randomize rats into groups: Vehicle, Scopolamine-only (Model), Scopolamine + Donepezil (Positive Control), and Scopolamine + Test Piperidine Derivative. Administer compounds via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Apparatus Setup: Fill a circular pool (1.5m diameter) with opaque water (22±1°C). Submerge an escape platform 2 cm below the water surface in one of the four target quadrants.
-
Acquisition Phase (Days 1-4):
-
Release the rat facing the pool wall from a randomized starting quadrant.
-
Allow 60 seconds for the rat to locate the hidden platform. If unsuccessful, gently guide the rat to the platform and allow it to remain for 15 seconds (reinforcing spatial cues).
-
Record the Escape Latency (time to find the platform) using overhead tracking software. Conduct 4 trials per day per rat.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the Time Spent in Target Quadrant and the Number of Platform Site Crossings.
-
Self-Validation Checkpoints:
-
Motor Deficit Control: Measure the average swim speed during the probe trial. If the test compound significantly reduces swim speed compared to the vehicle, the increased escape latency is due to motor sedation (e.g., off-target effects), not cognitive impairment.
-
Model Validation: The Scopolamine-only group must show a statistically significant reduction in target quadrant time compared to the Vehicle group. If not, the amnesic model failed to induce the baseline deficit required to observe a cognitive enhancement effect.
References
-
Donepezil - StatPearls - NCBI Bookshelf - NIH. National Library of Medicine. Available at:[Link]
-
Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimer's Drugs. ACS Omega. Available at:[Link]
-
Procognitive Properties of Drugs with Single and Dual Activity. CNS Neuroscience & Therapeutics - Ovid. Available at:[Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]
-
Anticholinesterase activity screening of some novel dithiocarbamate derivatives including piperidine and piperazine moieties. Taylor & Francis. Available at:[Link]
Sources
Technical Support Center: Synthesis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important piperidine derivative. The following question-and-answer format addresses specific experimental challenges, providing in-depth explanations and actionable solutions to streamline your synthetic workflow.
I. FAQs: Troubleshooting Common Side Reactions & Impurities
This section addresses the most frequently encountered issues during the synthesis, focusing on the formation of byproducts and impurities that can complicate purification and reduce yields.
Question 1: My reaction mixture turns dark brown or black, and the final product is difficult to purify. What is causing this discoloration?
Answer:
Discoloration, often to a pink, brown, or even black hue, is a common observation, particularly in later-stage steps involving the aromatic amine. This is primarily due to the oxidation of the aniline moiety .[1] The 4-aminophenyl group is susceptible to oxidation, especially when exposed to air (oxygen), trace metal impurities, or light over extended periods. This process can lead to the formation of highly colored polymeric impurities that are often challenging to remove by standard column chromatography.
Troubleshooting & Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon. This is particularly crucial during the final reduction step and subsequent workup and purification.[1][2]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles. This minimizes the presence of dissolved oxygen.[3]
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant, like butylated hydroxytoluene (BHT), can help to suppress oxidation, although this should be tested on a small scale to ensure it doesn't interfere with the reaction.
-
Light Protection: Protect the reaction mixture and the purified product from light by wrapping the flask in aluminum foil.
-
Prompt Purification: Purify the product as soon as possible after the reaction is complete to minimize degradation.[1]
Question 2: I am observing a significant amount of a byproduct with a mass corresponding to the starting aniline or a related derivative. What is this, and how can I prevent it?
Answer:
This byproduct is likely the result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3][4] In this process, the aryl halide (e.g., 4-bromoaniline or 4-chloroaniline derivative) is reduced to the corresponding aniline, consuming starting material and reducing the overall yield of the desired product.
Root Causes & Solutions:
-
Presence of Water: Trace amounts of water in the reaction can lead to the formation of palladium hydride species, which are responsible for the hydrodehalogenation.[2]
-
Inefficient Catalytic Cycle: A slow or inefficient catalytic cycle can allow for competing side reactions.
-
Base Selection: The choice and quality of the base are critical.
Question 3: My NMR analysis shows the presence of a bis-arylated piperidine byproduct. How can I favor mono-arylation?
Answer:
The formation of a bis-arylated byproduct, where two aryl groups are attached to the same piperidine nitrogen, can occur, although it is less common when starting with a secondary amine like ethyl piperidine-3-carboxylate. However, if you are using a related synthesis starting from piperazine, this is a very common issue.[2] For the synthesis , if a related bis-arylated impurity is observed, it could arise from a more complex reaction cascade.
Strategies to Promote Mono-Arylation:
-
Control Stoichiometry: Use a slight excess of the ethyl piperidine-3-carboxylate relative to the aryl halide (e.g., 1.1 to 1.2 equivalents).
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture can help to maintain a high concentration of the piperidine nucleophile relative to the electrophile, favoring the initial mono-arylation.[2]
II. Low Yield & Incomplete Reactions: A Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues related to low product yield and incomplete conversion of starting materials.
Question 4: My reaction is sluggish and gives a low yield, with a significant amount of unreacted starting material. What are the likely causes?
Answer:
Low conversion is a multifaceted problem that can stem from several factors related to the reaction setup, reagent quality, and reaction conditions. The most common culprits are issues with the catalyst, solvent, or temperature.
Troubleshooting Workflow for Low Yield:
Sources
Technical Support Center: Mass Spectrometry of Piperidine Carboxylates
Welcome to the Analytical Support Center for the structural elucidation of piperidine derivatives. This guide is designed for researchers, analytical scientists, and drug development professionals working with piperidine carboxylates (e.g., nipecotic acid, isonipecotic acid) and complex piperidine alkaloids.
Here, we bridge the gap between theoretical gas-phase ion chemistry and practical laboratory troubleshooting, providing you with actionable workflows, mechanistic insights, and validated protocols.
Mechanistic Foundations: The Causality of Fragmentation
To successfully troubleshoot mass spectrometry (MS) data, one must understand the fundamental physical chemistry driving ion dissociation. Piperidine and its derivatives are heterocyclic amines characterized by a highly basic nitrogen atom.
During Electrospray Ionization (ESI) in positive ion mode, this nitrogen acts as a primary proton acceptor, reliably yielding a stable [M+H]+ precursor ion[1]. However, the subsequent fragmentation during Collision-Induced Dissociation (CID) is heavily dictated by the nature and spatial orientation of the substituents:
-
Charge-Directed Neutral Losses: For piperidine carboxylates, the initial fragmentation is rarely a ring cleavage. Instead, the protonated nitrogen facilitates the transfer of a proton to the adjacent carboxylic acid group. This triggers the characteristic neutral loss of water ( H2O , -18 Da) to form an acylium ion, or the loss of formic acid ( HCOOH , -46 Da) / carbon dioxide ( CO2 , -44 Da)[2].
-
Substituent Orientation (Stereochemistry): The spatial orientation (axial vs. equatorial) of the carboxylate group drastically affects the intensity of ring fission. Substituents in the axial position often experience higher steric strain, lowering the activation energy required for cross-ring cleavages following the initial neutral loss.
-
Alpha-Cleavage & Iminium Formation: Under higher collision energies, or following the loss of the carboxylate group, the C-C bond adjacent to the nitrogen undergoes homolytic or heterolytic cleavage. This forms a resonance-stabilized iminium ion, a hallmark of piperidine ring fission[1].
Troubleshooting & FAQs
Q1: I am analyzing nipecotic acid and isonipecotic acid, but their MS/MS spectra look nearly identical. How can I differentiate these positional isomers?
Root Cause: Both nipecotic acid (piperidine-3-carboxylic acid) and isonipecotic acid (piperidine-4-carboxylic acid) share the same molecular weight (129.16 g/mol ) and yield an [M+H]+ at m/z 130.1. Because they undergo the same primary neutral losses ( H2O and HCOOH ), their qualitative fragment lists are identical. Solution: Differentiation requires quantitative assessment of fragment relative intensities. Because the carboxylate group in nipecotic acid (C-3) is closer to the protonated nitrogen than in isonipecotic acid (C-4), the transition state for the loss of HCOOH (yielding m/z 84) is kinetically favored.
-
Actionable Step: Perform a Collision Energy (CE) breakdown curve from 10 eV to 40 eV. Plot the ratio of the m/z 112 (- H2O ) peak to the m/z 84 (- HCOOH ) peak. This ratio will consistently differ between the two isomers at optimized CE voltages.
Q2: When analyzing complex piperidine alkaloids from plant extracts (e.g., Senna spectabilis), I see a massive neutral loss of 60 Da. Is my ring degrading?
Root Cause: A neutral loss of 60 Da is highly characteristic of the elimination of acetic acid ( CH3COOH ). This indicates that your piperidine alkaloid is an O-acetylated derivative (such as 3-O-acetylspectaline), not that the piperidine core is degrading[2]. Solution: This is a diagnostic structural feature. You can use a neutral loss scan of 60 Da on a triple quadrupole mass spectrometer to specifically screen for all acetylated piperidine alkaloids in your crude extract[3].
Q3: My precursor ion signal for piperidine carboxylates is heavily suppressed in complex matrices. How do I fix this?
Root Cause: Matrix components (like salts or co-eluting lipids) are outcompeting the piperidine basic nitrogen for available protons in the ESI droplet. Solution: Implement a self-validating protocol using Dynamic Combinatorial Chemistry (DCC) principles or stable isotope-labeled internal standards (SIL-IS)[4]. Ensure your mobile phase contains at least 0.1% to 0.2% Formic Acid to force protonation, and dilute your sample to reduce matrix-to-analyte ratios.
Quantitative Data Summary
The following table summarizes the diagnostic MS/MS fragmentation patterns for common piperidine carboxylates and related alkaloids to aid in your spectral annotation.
| Compound Class / Name | Molecular Weight | Precursor Ion [M+H]+ | Major Fragment Ions (m/z) | Dominant Neutral Loss | Reference |
| Nipecotic Acid (3-carboxylate) | 129.16 | 130.1 | 112, 84, 56 | H2O (-18), HCOOH (-46) | [4],[5] |
| Isonipecotic Acid (4-carboxylate) | 129.16 | 130.1 | 112, 84, 56 | H2O (-18), HCOOH (-46) | [1] |
| Cassine (Alkaloid) | 297.48 | 298.3 | 280, 262 | H2O (-18) | [2],[6] |
| 3-O-Acetylspectaline | 367.57 | 368.3 | 308, 290 | CH3COOH (-60) | [2],[7] |
Self-Validating Experimental Protocol: ESI-MS/MS Workflow
To ensure trustworthiness and reproducibility, every MS experiment should be treated as a self-validating system. The following protocol embeds continuous quality checks to guarantee data integrity when analyzing piperidine carboxylates[8].
Phase 1: Sample Preparation & System Suitability
-
Preparation: Dissolve the piperidine carboxylate samples in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).
-
Internal Validation: Spike the sample with a stable isotope-labeled internal standard (e.g., Nipecotic acid-d4) at a concentration of 100 ng/mL. This validates ionization efficiency and corrects for matrix suppression.
-
System Suitability Test (SST): Before running samples, inject a neat standard of nipecotic acid. Verify that the signal-to-noise (S/N) ratio for the m/z 130.1 → 84.1 transition is ≥ 100:1.
Phase 2: Liquid Chromatography (LC) Conditions 4. Column: Use a high-retention C18 column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40 °C. 5. Mobile Phases:
- Phase A: LC-MS grade Water + 0.1% FA.
- Phase B: LC-MS grade Acetonitrile + 0.1% FA.
- Gradient: Run a shallow gradient from 2% B to 60% B over 10 minutes to resolve positional isomers (like nipecotic vs. isonipecotic acid) prior to MS introduction.
Phase 3: Tandem Mass Spectrometry (ESI-MS/MS) Parameters 7. Source Optimization: Set the ESI source to Positive Ion Mode. Set the Capillary Voltage to 3.0–3.5 kV and the Desolvation Temperature to 350 °C. 8. Dynamic Collision Energy (CE) Ramp: Do not rely on a single CE. Program the Q2 collision cell (using Nitrogen or Argon gas) to sweep from 15 eV to 45 eV .
- Rationale: Low CE (15-25 eV) captures the fragile neutral losses ( H2O , HCOOH ), while high CE (30-45 eV) forces the robust piperidine ring to cleave, yielding the diagnostic m/z 56 and m/z 44 iminium fragments.
Visualizations
Workflow Diagram
Caption: Step-by-step LC-ESI-MS/MS workflow for the analysis of piperidine carboxylates.
Fragmentation Pathway Diagram
Caption: Primary ESI-MS/MS fragmentation pathways for piperidine carboxylic acids.
References
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed / Rapid Communications in Mass Spectrometry. Available at:[Link]
-
Mass spectra and three-dimensional structure of 4-hydroxypiperidine derivatives. ElectronicsAndBooks. Available at: [Link]
-
Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Scilit / Journal of the Brazilian Chemical Society. Available at: [Link]
-
Library Screening by Means of Mass Spectrometry (MS) Binding Assays-Exemplarily Demonstrated for a Pseudostatic Library Addressing γ-aminobutyric Acid (GABA) Transporter 1 (GAT1). PubMed / ChemMedChem. Available at:[Link]
-
MS-Based Screening of 5-Substituted Nipecotic Acid Derived Hydrazone Libraries as Ligands of the GABA Transporter 1. PubMed / ChemMedChem. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Library screening by means of mass spectrometry (MS) binding assays-exemplarily demonstrated for a pseudostatic library addressing γ-aminobutyric acid (GABA) transporter 1 (GAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MS-Based Screening of 5-Substituted Nipecotic Acid Derived Hydrazone Libraries as Ligands of the GABA Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removal of palladium catalyst from Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate reaction
Welcome to the Technical Support Center for Palladium Remediation in Amine-Rich APIs .
As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists handling the purification of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate . Synthesizing this molecule—typically via a Buchwald-Hartwig amination or Pd-catalyzed nitro reduction—often leaves residual palladium trapped within the product matrix.
Because this molecule contains both a primary aniline and a tertiary piperidine, it acts as a bidentate-like ligand, forming highly stable thermodynamic complexes with Pd(II) species. Simple aqueous washes or recrystallizations will fail. To achieve pharmaceutical-grade purity, we must employ targeted scavenging strategies that outcompete the API's natural affinity for the metal.
The Causality of Palladium Trapping
To remove palladium, you must first understand why it remains in your product. The nitrogen atoms in Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate donate electron density to the empty d-orbitals of residual Pd(II), creating a stable API-Pd complex. To break this complex, we must introduce a scavenger with a heavily favored thermodynamic affinity for palladium (such as soft sulfur-based ligands like thiols or thioureas).
Thermodynamic transfer of Pd from the API complex to a high-affinity scavenger.
Quantitative Benchmarks & Scavenger Selection
Before initiating remediation, establish your target limits. The ICH Q3D guidelines dictate strict Permitted Daily Exposures (PDE) for elemental impurities [1].
Table 1: ICH Q3D Palladium Limits & Target Metrics
| Route of Administration | PDE (µ g/day ) | Target Concentration in API (Assuming 10g daily dose) |
|---|---|---|
| Oral | 100 µg | < 10 ppm |
| Parenteral | 10 µg | < 1 ppm |
| Inhalation | 1 µg | < 0.1 ppm |
To reach <10 ppm for this specific piperidine-aniline derivative, you must select a scavenger that will not non-specifically bind to your basic API.
Table 2: Validated Scavengers for Amine-Rich Intermediates
| Scavenger Type | Functional Group | Loading Capacity | Best For | Cost-Efficiency |
|---|---|---|---|---|
| QuadraPure™ TU [2] | Thiourea (Macroporous Polymer) | ~1.5 mmol/g | Pd(II) and Pd(0) capture in polar solvents. | Moderate |
| SiliaMetS® Thiol [3] | Thiol (Silica-backed) | ~1.2 mmol/g | Fast kinetics; excellent for breaking amine-Pd bonds. | Moderate |
| Binary System [4] | Activated Carbon + Chelator (e.g., EDTA/Diamine) | Variable | Large-scale, cost-sensitive process routes. | High |
Frequently Asked Questions (FAQs)
Q: Why is my palladium level still >500 ppm after filtering through a Celite pad? A: Celite only removes macroscopic, agglomerated Pd(0) (palladium black). In your reaction, the aniline and piperidine moieties have chelated soluble Pd(II) species, keeping them dissolved in the organic phase. Filtration cannot remove dissolved, complexed metal [5]. You must use a chemical scavenger to break the coordination bonds.
Q: I added 1 equivalent of SiliaMetS Thiol, but my Pd levels only dropped by 40%. Why? A: Scavenging is an equilibrium process. Because your API is a strong bidentate ligand, 1 equivalent of scavenger is insufficient to drive the equilibrium entirely toward the scavenger-Pd complex. We recommend a minimum of 4 to 10 equivalents of scavenger relative to the residual palladium concentration to ensure complete thermodynamic transfer [3].
Q: Can I use a binary system (Activated Carbon + Chelating Agent) instead of expensive functionalized resins? A: Yes. Research has demonstrated that combining activated carbon (e.g., Nuchar) with an inexpensive chelating agent (like 1,2-ethanedithiol or tris(2-aminoethyl)amine) creates an in situ scavenging system. The chelator pulls the Pd from the API, and the carbon adsorbs the resulting Chelator-Pd complex. This is highly cost-effective for scale-up [4].
Troubleshooting Guide & Logic Workflow
If your standard workup fails, follow this diagnostic logic to identify the physical state of your palladium contamination and apply the correct intervention.
Iterative workflow for diagnosing and resolving high residual palladium.
Common Issues & Interventions:
-
Issue: Product loss during scavenging.
-
Causality: The API is non-specifically adsorbing to the silica or polymer backbone of the scavenger.
-
Solution: Wash the filtered resin cake thoroughly with a polar, slightly basic solvent (e.g., 5% Triethylamine in Methanol) to elute the basic API while leaving the covalently bound Pd on the resin.
-
-
Issue: Scavenging kinetics are too slow.
-
Causality: The API-Pd complex is sterically hindered, preventing the scavenger from accessing the metal center.
-
Solution: Elevate the temperature to 40–50 °C. Heat provides the activation energy required to break the API-Pd coordination bonds, allowing the thermodynamically favored Scavenger-Pd bonds to form [6].
-
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes mandatory in-process controls (IPCs) so you do not proceed to the next step blindly.
Protocol: Macroporous Resin Scavenging (Using QuadraPure™ TU or SiliaMetS® Thiol)
Step 1: Baseline Quantification & Calculation
-
Dissolve the crude Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate in a suitable organic solvent (e.g., THF or DCM) at a concentration of 10–50 mg/mL.
-
Validation Check: Take a 1 mL aliquot, evaporate, and analyze via ICP-MS to determine the exact baseline ppm of Pd [6].
-
Calculate the required scavenger mass: Target 5 to 10 molar equivalents of scavenger functional groups relative to the total moles of residual Pd.
Step 2: Incubation & Thermodynamic Transfer
-
Add the calculated mass of QuadraPure TU or SiliaMetS Thiol to the stirring solution.
-
Heat the suspension to 40 °C under an inert atmosphere (N2/Ar) to accelerate the ligand exchange kinetics.
-
Stir vigorously for 12 to 18 hours.
-
Validation Check (Kinetic Sampling): At 4 hours and 12 hours, withdraw a 0.5 mL aliquot, filter through a syringe filter, and run a rapid colorimetric Pd test or ICP-MS. If the Pd concentration plateaus above 10 ppm, add 2 additional equivalents of scavenger.
Step 3: Filtration and Product Recovery
-
Filter the mixture through a pad of Celite to remove the scavenger-Pd complex.
-
Wash the filter cake with 3 column volumes of the reaction solvent. Because the API contains basic amines, perform a final wash with 5% Methanol in DCM to ensure no API remains adsorbed to the resin backbone.
-
Concentrate the combined filtrates under reduced pressure.
-
Final Validation: Submit the isolated solid for final ICP-MS analysis to certify compliance with ICH Q3D limits (<10 ppm) [1].
References
-
"a) General mechanism of Pd removal using scavengers. b) Examples of..." ResearchGate. Available at:[Link]
-
"SiliaMetS Selection Guide." Verde Analitica / SiliCycle. Available at:[Link]
-
"Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs." ACS Publications. Available at:[Link]
-
"Palladium scavenging: From 1% to within ICH limits." Onyx Scientific. Available at:[Link]
-
"Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Medicinal Chemistry Letters. Available at:[Link]
Identifying and characterizing byproducts in aminophenylpiperidine synthesis
Welcome to the Technical Support Center for Aminophenylpiperidine Synthesis. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals.
Synthesizing 4-aminophenylpiperidine derivatives—crucial scaffolds in modern pharmacophores—often involves either the Reductive Amination of piperidones or the Buchwald-Hartwig Amination of aminopiperidines[1]. However, these pathways are prone to specific side reactions. This guide moves beyond generic protocols; we will dissect the causality behind byproduct formation and provide self-validating experimental workflows to ensure your analytical feedback loop directly informs your synthetic optimization.
Diagnostic Workflow: Byproduct Identification
Diagnostic workflow for identifying and mitigating common aminophenylpiperidine byproducts.
FAQ: Mechanistic Insights into Byproduct Formation
Section 1: Reductive Amination Challenges
Q: Why am I seeing a significant amount of 4-hydroxypiperidine instead of my target 4-anilinopiperidine? A: This is a classic case of premature ketone reduction. When using aggressive reducing agents like sodium borohydride (NaBH₄), the 4-piperidone starting material is reduced to the corresponding 4-hydroxypiperidine byproduct before the imine formation is complete[1]. Causality & Fix: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is a milder reducing agent that selectively targets the protonated iminium ion over the unreacted ketone[1][2]. Additionally, pre-stirring the piperidone and aniline ensures the equilibrium favors the imine prior to introducing the reductant[1].
Q: My LC-MS shows a mass corresponding to my target product plus the mass of another piperidone unit. What is this? A: You are observing over-alkylation. The desired secondary 4-anilinopiperidine product is nucleophilic enough to react with a second equivalent of 4-piperidone, forming a tertiary amine byproduct[1]. Causality & Fix: This side reaction is driven by stoichiometry and local concentration gradients. To mitigate this, use a slight excess of aniline to outcompete the secondary amine product[1]. Furthermore, add the reducing agent portion-wise; this keeps the reduction rate controlled and minimizes the transient accumulation of highly reactive intermediates[1].
Section 2: Buchwald-Hartwig Amination Challenges
Q: In my Buchwald-Hartwig coupling of N-Boc-4-aminopiperidine and an aryl halide, I am isolating a large amount of dehalogenated arene. What went wrong? A: This is protodehalogenation, a common competitive side reaction in palladium-catalyzed aminations. It occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination or reacts with adventitious proton sources instead of undergoing reductive elimination with the amine[3]. Causality & Fix: Protodehalogenation is often exacerbated by excessively high temperatures or incomplete formation of the active Pd-ligand complex[4]. Switching to a pre-catalyst system (e.g., Pd₂(dba)₃ with bulky, electron-rich ligands like XPhos) and running the reaction at a lower temperature (e.g., 80 °C) stabilizes the active Pd(0) species and accelerates the desired C-N bond formation[4][5].
Quantitative Data: Byproduct Characterization & Mitigation
| Synthesis Route | Observed Byproduct | Analytical Signature (LC-MS / HPLC) | Mechanistic Cause | Mitigation Strategy |
| Reductive Amination | 4-Hydroxypiperidine | [M+H]+ of Piperidone + 2 Da | Premature ketone reduction | Pre-form imine; use NaBH(OAc)₃[1] |
| Reductive Amination | Tertiary Amine | [M+H]+ of Target + Piperidone mass | Over-alkylation of secondary amine | Excess aniline; portion-wise reductant[1] |
| Buchwald-Hartwig | Protodehalogenated Arene | [M+H]+ of Aryl Halide - Halogen + 1 Da | β-hydride elimination / adventitious protons | Lower temp; pre-activate Pd/Ligand[3][4] |
| Buchwald-Hartwig | Arene Degradation | Loss of starting material mass without product formation | Base-induced degradation of electrophile | Switch from strong bases to weaker bases (e.g., Cs₂CO₃)[3] |
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. They incorporate specific analytical checkpoints to confirm that the mechanistic hypothesis for byproduct mitigation is actively working during the synthesis.
Protocol A: Minimized-Byproduct Reductive Amination
Designed to eliminate 4-hydroxypiperidine and tertiary amine byproducts.
-
Imine Pre-formation (Checkpoint 1): In a dry round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in anhydrous methanol or 1,2-dichloroethane[1][2]. Add catalytic acetic acid (0.1 eq) to promote iminium ion formation. Stir at room temperature for 2 hours. Causality: Pre-forming the imine prevents the reducing agent from encountering free ketone, eliminating the alcohol byproduct[1].
-
Controlled Reduction: Cool the mixture to 0 °C in an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes[1][2]. Causality: Portion-wise addition prevents thermal spikes and keeps the concentration of active reductant low, preventing over-alkylation[1].
-
Analytical Validation (Checkpoint 2): After 12 hours at room temperature, sample 10 µL, dilute in MeCN, and inject into the LC-MS[2]. Validate the presence of the target mass [M+H]+ and strictly monitor for the absence of the tertiary amine byproduct mass.
-
Quench and Extraction: Quench slowly with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 50 mL)[2]. The basic quench neutralizes the acetic acid and decomposes unreacted hydride safely.
Protocol B: High-Fidelity Buchwald-Hartwig Amination
Designed to prevent protodehalogenation and ligand-derived impurities.
-
Catalyst Pre-activation (Checkpoint 1): In an argon-filled glovebox or under strict Schlenk conditions, combine Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in anhydrous toluene[4][5]. Stir for 15 minutes until a distinct color change indicates complexation. Causality: Ensuring complete ligand binding before introducing substrates drastically reduces off-cycle Pd species that catalyze dehalogenation[4].
-
Substrate Addition: Add the aryl halide (1.0 eq) and the aminopiperidine derivative (e.g., tert-butyl 4-(methylamino)piperidine-1-carboxylate) (1.2 eq)[5].
-
Base Introduction: Add Sodium tert-butoxide (NaOtBu) (1.5 eq)[4][5]. Seal the vessel and remove it from the glovebox.
-
Controlled Heating (Checkpoint 2): Heat the reaction strictly to 80 °C (avoid exceeding 100 °C) for 2-4 hours[4]. Causality: Lower temperatures prevent thermal degradation of the arene electrophile and minimize β-hydride elimination pathways[3][4]. Monitor via LC-MS to ensure the [Ar-H] dehalogenation mass remains below 5% relative to the product peak.
Sources
Technical Support Center: Resolving Broad NMR Signals in Piperidine Derivatives
Welcome to the Technical Support Center for NMR Analysis of Piperidine Derivatives. This hub is designed for researchers, scientists, and drug development professionals dealing with the notorious issue of peak broadening in substituted piperidines.
The Mechanistic Origins of Broadening
Before troubleshooting, it is critical to understand the causality behind the phenomenon. Piperidine rings are highly dynamic. At ambient temperatures (~298 K), they frequently undergo conformational exchange processes, such as:
-
Chair-to-Chair Ring Flipping: Interconverting axial and equatorial substituents.
-
Nitrogen Inversion: Rapid flipping of the lone pair on the secondary or tertiary amine.
-
Restricted Bond Rotation: Rotation around partial double bonds, particularly in N-Boc (tert-butyloxycarbonyl) or N-acyl derivatives[1].
When the rate of these exchange processes ( k ) is on the same timescale as the difference in resonance frequencies ( Δν ) between the two conformers, the system enters the intermediate exchange regime . In this state, the transverse magnetization dephases during the NMR acquisition time, preventing the spectrometer from resolving distinct peaks or averaging them into a single sharp peak. The result is a broad, featureless hump in your spectrum[1].
Variable Temperature NMR (VT-NMR) solves this by manipulating the thermal energy of the system. By cooling the sample, you decrease the exchange rate to reach the slow exchange limit (freezing out distinct conformers). By heating the sample, you increase the exchange rate to reach the fast exchange limit (yielding a single, time-averaged sharp peak).
Diagnostic Workflow
Use the following logical pathway to determine the appropriate VT-NMR strategy for your specific piperidine derivative.
Logical Workflow for Resolving Broad NMR Signals via Variable Temperature NMR.
Self-Validating Experimental Protocol: Conducting a VT-NMR Study
To ensure scientific integrity, a VT-NMR experiment must be a self-validating system. Artifacts from poor shimming, convection, or sample degradation can easily be mistaken for conformational dynamics. Follow this rigorous step-by-step methodology:
Step 1: Strategic Solvent Selection Select a deuterated solvent whose liquid range comfortably encompasses your target temperatures.
-
Low-Temperature Studies: Toluene- d8 (liquid down to -95 °C) or THF- d8 (-108 °C). Avoid CDCl 3 if going below -50 °C.
-
High-Temperature Studies: DMSO- d6 (stable up to 150 °C) or DMF- d7 .
Step 2: Initial Ambient Acquisition & Calibration Acquire a standard 1 H NMR spectrum at 298 K. Calibrate the probe's thermocouple using a chemical shift thermometer (e.g., 100% Methanol for low temp, 100% Ethylene Glycol for high temp) to ensure the requested temperature matches the actual sample temperature.
Step 3: Incremental Temperature Variation Adjust the temperature in 10–20 K increments. Critical Causality Check: You must allow the sample to thermally equilibrate for 5–10 minutes at each new temperature. Failing to do so causes thermal convection currents within the NMR tube, which physically moves the spins during acquisition, artificially broadening the lineshape and ruining resolution.
Step 4: Re-Tuning and Re-Shimming (The Self-Validation Check) At every temperature increment, you must re-tune and re-match the probe, and re-shim the Z-axis gradients. The dielectric constant of the solvent changes drastically with temperature, which detunes the radiofrequency coil. Temperature gradients also warp the magnetic field homogeneity. If you skip this step, you cannot prove whether a peak broadened due to chemical exchange or simply a detuned probe.
Step 5: Reversibility Verification Once the maximum or minimum temperature is reached and data is acquired, return the probe to 298 K and acquire a final spectrum. Compare this to the spectrum from Step 2. If they do not match perfectly, your sample has thermally degraded, and the VT-NMR data is invalid.
Troubleshooting FAQs
Q1: Why are the signals for my N-Boc-2-phenylpiperidine completely washed into the baseline at room temperature? A1: The N-Boc group exhibits restricted rotation around the carbamate C-N partial double bond. In N-Boc-2-phenylpiperidine, the energy barrier for this rotation is approximately 50.0 kJ/mol[2]. At 298 K, the rotation rate places the system squarely in the intermediate exchange regime, causing severe dephasing. Fix: Cool the sample to -78 °C in THF- d8 . At this temperature, the half-life for Boc rotation extends to ~4 seconds, safely placing you in the slow exchange limit and resolving the equatorial and axial Boc conformers into sharp, distinct sets of peaks[2].
Q2: I cooled my spiro-piperidine derivative to -40 °C, but the peaks are still broad. What went wrong? A2: There are two primary possibilities. First, verify that you re-shimmed and re-tuned the probe at -40 °C (see Protocol Step 4). If the instrument is optimized, the issue is chemical: you have not yet reached the slow exchange limit. Conformational processes like nitrogen inversion or adamantane-induced ring flips can have very low activation barriers. For instance, the enantiomerization of N-methylspiro[piperidine-2,2'-adamantane] has an activation energy of 15.2 kcal/mol and only freezes out fully below 0 °C[3]. You may need to push the temperature down to -80 °C to see sharp conformer peaks.
Q3: How do I calculate the activation energy ( ΔG‡ ) of the conformational exchange from my VT-NMR data? A3: You need to identify the coalescence temperature ( Tc )—the exact temperature where the two exchanging signals merge into a single, flat-topped peak[1]. You also need the peak separation ( Δν ) in Hertz between the two signals at the slow-exchange limit (the lowest temperature). Use the Eyring equation approximation:
-
Calculate the exchange rate at coalescence: kc=2πΔν
-
Calculate the free energy of activation: ΔG‡=19.14×Tc×(10.32+log(Tc/kc)) (Result in J/mol).
Q4: Is it better to use high-temperature or low-temperature VT-NMR for piperidines? A4: It depends on your analytical goal. If you are trying to prove the purity of a synthesized compound and just want a clean, simple spectrum with easily integrable peaks, use high-temperature VT-NMR (e.g., 373 K in DMSO- d6 ) to force fast exchange. If you are conducting a conformational analysis to determine the 3D structure or the ratio of rotamers/conformers, you must use low-temperature VT-NMR to freeze the exchange and observe each state individually.
Quantitative Data: Kinetic Parameters of Piperidine Exchange Processes
The following table summarizes the typical activation barriers and coalescence temperatures for common dynamic processes in piperidine derivatives, providing a benchmark for your own VT-NMR experiments.
| Derivative / Structural Motif | Dynamic Process | Typical Solvent | Coalescence Temp ( Tc ) | Activation Energy ( ΔG‡ ) |
| N-Boc-2-phenylpiperidine | N-Boc Restricted Rotation | THF- d8 / Toluene- d8 | ~245 K (-28 °C) | ~50.0 kJ/mol[2] |
| N-Boc-2-aryl-1,2-dihydroquinoline | N-Boc Restricted Rotation | THF- d8 | ~195 K (-78 °C) | ~49.0 kJ/mol[4] |
| N-methylspiro[piperidine-2,2'-adamantane] | Ring Flip / N-Inversion | CDCl 3 / Toluene- d8 | ~273 K (0 °C) | 15.2 kcal/mol (63.6 kJ/mol)[3] |
| Pyrrole- β -amide derivatives | Amide C-N Bond Rotation | CDCl 3 | ~333 K (60 °C) | Highly variable (typically >65 kJ/mol)[1] |
References
-
An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine Source: ACS Publications URL: [Link]
-
Variable Temperature NMR Experiment Studying Restricted Bond Rotation Source: ACS Publications URL:[Link]
-
Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines Source: ResearchGate URL: [Link]
-
Stereodynamics of ring and nitrogen inversion in spiroheterocycles Source: RSC Publishing URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereodynamics of ring and nitrogen inversion in spiroheterocycles. Conformational analysis of N-methylspiro[morpholine-3,2′-adamantane] and N-methylspiro[piperidine-2,2′-adamantane] using NMR spectroscopy and theoretical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Incomplete Imine Formation in Reductive Amination
Welcome to the Technical Support Center for scientists and drug development professionals. This guide provides targeted troubleshooting and in-depth analysis to address one of the most common hurdles in amine synthesis: incomplete imine formation during reductive amination. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, empowering you to solve not just the current issue, but to prevent future occurrences.
Part 1: Quick Diagnostics (Frequently Asked Questions)
This section is designed for rapid problem identification. Find the question that best describes your issue to get immediate, actionable advice.
Q1: My reaction has stalled, leaving large amounts of unreacted aldehyde/ketone and amine. What's the most likely cause?
A1: The most common culprit is suboptimal pH.[1][2] Imine formation is a pH-sensitive equilibrium. If the pH is too low (<4), your amine starting material becomes protonated into its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl.[1] If the pH is too high (>7), there isn't enough acid to catalyze the crucial dehydration of the hemiaminal intermediate.[2][3]
Q2: I'm seeing a significant amount of alcohol byproduct corresponding to my starting carbonyl. Why is this happening?
A2: This indicates that your reducing agent is too reactive and is reducing the starting aldehyde or ketone before the imine has a chance to form.[2][4] This is a frequent issue when using potent hydride sources like sodium borohydride (NaBH₄) in a one-pot reaction without careful control.[5][6][7]
Q3: The reaction is very slow and yields are poor, especially with my bulky ketone. How can I speed it up?
A3: Sluggish reactions, often seen with sterically hindered substrates, are typically due to an unfavorable equilibrium for imine formation.[2] The formation of the imine is a reversible condensation reaction that produces water.[8][9][10] If water is not removed, the equilibrium cannot be effectively driven towards the product.[2]
Q4: I'm getting a complex mixture of products, including what appears to be a dialkylated amine. How do I prevent this?
A4: Over-alkylation occurs when the newly formed secondary amine product successfully competes with the starting primary amine, reacting with another molecule of the aldehyde/ketone.[1][8] This side reaction is a common problem when using primary amines.[8]
Part 2: In-Depth Troubleshooting Guides
If the FAQs have helped you pinpoint a likely issue, these guides offer more detailed explanations and solutions.
Troubleshooting Guide 1: Mastering Reaction pH
Problem: My reaction yield is low, and I suspect a pH issue. How do I find the optimal pH and maintain it?
Scientific Rationale: The formation of the imine/iminium ion intermediate is the rate-limiting step and is exquisitely dependent on pH. The reaction requires a delicate balance: enough acid to protonate the carbonyl oxygen, making it more electrophilic, but not so much that it renders the amine nucleophile inert.[3][4][11] For most aliphatic amines and simple carbonyls, the "sweet spot" is a weakly acidic environment, typically between pH 4 and 6.[1][2][12]
Solutions & Protocols:
-
Use a Weak Acid Catalyst: Instead of strong acids, add a catalytic amount (e.g., 0.5-1.0 equivalent) of acetic acid to the mixture of your carbonyl and amine before adding the reducing agent.[1] This establishes a buffer system that helps maintain the pH within the optimal range.[3][12]
-
Monitor with pH Paper: For aqueous or protic solvent systems, you can spot a small aliquot of the reaction mixture (before adding the hydride) onto narrow-range pH paper to get a rough estimate.
-
Empirical Optimization: If the reaction is critical, perform small-scale parallel experiments where you vary the amount of acetic acid added (e.g., 0.2, 0.5, 1.0, and 1.5 equivalents) to empirically determine the optimal catalyst loading for your specific substrate combination.
Troubleshooting Guide 2: Strategic Reagent Selection & Stoichiometry
Problem: I'm seeing significant reduction of my starting carbonyl or formation of dialkylated side products.
Scientific Rationale: The choice of reducing agent and the stoichiometry of your reactants are critical for controlling selectivity. A "one-size-fits-all" approach is rarely successful.
Solutions & Protocols:
-
For Carbonyl Reduction Side Product: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are designed for this purpose.[4][5] They are mild enough to not significantly reduce aldehydes and ketones under neutral or weakly acidic conditions but are highly reactive towards the protonated iminium ion intermediate.[4][5][12] NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8][12]
| Reagent | Relative Reactivity | Optimal Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Strong | Methanol, Ethanol | Prone to reducing starting carbonyls. Best for two-step procedures.[6][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild, Selective | Methanol, THF | Highly selective for iminium ions at pH 4-6.[9][12] Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, Selective | DCE, DCM, THF | Excellent selectivity, less toxic alternative to NaBH₃CN.[8] Moisture sensitive.[6] |
-
For Dialkylation Side Product: This side reaction can be suppressed by altering the reaction setup.[8]
-
Use an Excess of the Primary Amine: Using a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the primary amine can statistically favor its reaction over the newly formed secondary amine product.[8]
-
Adopt a Two-Step (Indirect) Procedure: The most robust solution is to separate the imine formation from the reduction step.[8][9] First, stir the carbonyl compound and amine together (often with a dehydrating agent) to form the imine. Once imine formation is complete (monitored by TLC, GC, or NMR), then add the reducing agent.[8] This completely prevents the secondary amine from competing as it has not yet been formed.
-
Troubleshooting Guide 3: Driving the Equilibrium with Water Removal
Problem: My reaction is slow or appears to hit a low-yield equilibrium, especially with less reactive substrates.
Scientific Rationale: Imine formation is a reversible condensation reaction where water is the byproduct.[10][11] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.[9][10][11] Actively removing water is a powerful way to drive the reaction to completion.[2][13]
Solutions & Protocols:
-
Incorporate Molecular Sieves: The simplest method is to add activated molecular sieves (3Å or 4Å powder) to the reaction mixture. They act as a chemical dehydrating agent, sequestering water as it is formed.[8][13][14]
-
Use a Dean-Stark Apparatus: For reactions run at higher temperatures in solvents that form an azeotrope with water (like toluene or benzene), a Dean-Stark trap can be used to physically remove water by azeotropic distillation, providing a highly effective way to drive the equilibrium forward.[15]
-
Lewis Acid Catalysis: For particularly stubborn ketones, adding a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can serve a dual role. It acts as a strong water scavenger and also activates the carbonyl group towards nucleophilic attack.[2][6][13]
Part 3: Key Experimental Protocols
These protocols provide a starting point. Remember to always adapt them based on the specific properties of your substrates.
Protocol 1: General Procedure for One-Pot (Direct) Reductive Amination using NaBH(OAc)₃
This method is convenient and often effective for a wide range of substrates.
-
Reaction Setup: In a clean, dry flask under a nitrogen atmosphere, dissolve the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[8]
-
pH Adjustment (Optional but Recommended): If needed, add glacial acetic acid (1.0-1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 20-60 minutes to allow for pre-equilibration.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq) portion-wise to the stirred solution. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carbonyl has been consumed (typically 1-24 hours).
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amine product by flash column chromatography or distillation as required.
Protocol 2: General Procedure for Two-Step (Indirect) Reductive Amination
This method offers greater control and is ideal for preventing dialkylation or reduction of sensitive aldehydes.[8][16]
-
Imine Formation: In a flask equipped with a reflux condenser, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in a suitable solvent (e.g., methanol or toluene).[8][17] Add a dehydrating agent such as activated 3Å molecular sieves.
-
Drive to Completion: Stir the mixture, gently heating if necessary, and monitor by TLC or GC-MS until the starting aldehyde is fully consumed. This can take anywhere from 1 to 16 hours.
-
Reduction: Cool the reaction mixture to 0 °C. If molecular sieves were used, they can often be left in. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Quench by the slow addition of water. Filter off any solids and remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the crude product for purification.
Part 4: Mechanistic Insights
Understanding the underlying mechanism is key to effective troubleshooting. The reaction proceeds in two main stages: the reversible formation of an iminium ion, followed by its irreversible reduction.
The key is that the reduction of the C=N bond of the iminium ion is much faster than the reduction of the C=O bond of the starting material when using a selective reducing agent. Your goal is to ensure the conditions strongly favor the formation of the iminium ion intermediate before significant reduction can occur.
Part 5: References
-
Vertex AI Search. (n.d.). Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives.
-
Alfa Chemistry. (n.d.). Borch Reductive Amination.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (2024). Reductive amination.
-
Chemistry Steps. (2024, March 28). Reductive Amination.
-
Organic Chemistry Portal. (n.d.). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions.
-
BenchChem. (2025, December). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
-
Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism.
-
Chemistry Steps. (2025, July 5). Formation of Imines and Enamines.
-
Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
-
MilliporeSigma. (2026, February 13). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride.
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
-
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Wordpress.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
-
ResearchGate. (n.d.). On the formation of imines in water - a comparison.
-
van der Mee, L., et al. (2026, January 20). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society.
-
ResearchGate. (2026, February 7). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions.
-
Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
-
The Journal of Organic Chemistry. (2025, June 20). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents.
-
Ogo, S., et al. (2004, February 24). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). (A) Optimal pH for reductive amination; (B) Optimal temperature for...
-
ResearchGate. (2018, June 1). I am trying to do reductive amination , kindly share a feasible procedure ?
-
ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination?
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Minimizing Hydrodehalogenation in Palladium-Catalyzed Amination
A Specialist Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a critical challenge in modern synthetic chemistry: the suppression of hydrodehalogenation in palladium-catalyzed amination reactions, a cornerstone of C-N bond formation. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios designed to provide actionable insights and solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in my amination reaction?
Hydrodehalogenation is a significant side reaction in palladium-catalyzed cross-coupling chemistry where the halogen atom on your aryl or heteroaryl halide is replaced by a hydrogen atom.[1] This leads to the formation of an undesired arene or heteroarene byproduct, which not only reduces the yield of your target arylamine but also complicates the purification process.[1]
Q2: What is the fundamental cause of hydrodehalogenation?
The primary origin of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] This Pd-H intermediate can then undergo reductive elimination with the aryl group, producing the hydrodehalogenated byproduct instead of the desired amination product.[1] The generation of Pd-H species can be influenced by several factors, including the choice of base, solvent, and the presence of any hydrogen-donating impurities.[1][2]
Q3: How does the choice of aryl halide (I, Br, Cl) influence the likelihood of hydrodehalogenation?
The reactivity of the carbon-halogen bond is a crucial factor. The bond strength follows the order C-Cl > C-Br > C-I.[1] Consequently, aryl iodides are the most reactive towards oxidative addition and are generally more prone to hydrodehalogenation, followed by aryl bromides and then chlorides.[1][3] If your synthetic route allows, switching from a more reactive halide (like iodide) to a less reactive one (like bromide or chloride) can often mitigate this side reaction.[1]
Q4: Can the amine coupling partner contribute to hydrodehalogenation?
Yes, particularly with primary aliphatic amines. A competing side reaction to the desired C-N reductive elimination is β-hydride elimination from the palladium amide intermediate.[4][5] This process also generates a Pd-H species, which can then lead to hydrodehalogenation of the starting aryl halide.
Troubleshooting Guide: From Problem to Solution
Scenario 1: My reaction with an electron-rich aryl bromide is producing a significant amount of the dehalogenated arene.
Underlying Cause: Electron-rich aryl halides are generally more susceptible to hydrodehalogenation.[1] The increased electron density on the aromatic ring can facilitate side reactions that lead to the formation of Pd-H species.
Troubleshooting Steps & Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the outcome of the reaction.[1][6] Bulky, electron-rich ligands are known to accelerate the rate of the desired C-N reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[1][7]
-
Recommendation: Switch to a state-of-the-art biarylphosphine ligand. These ligands are designed to promote the desired coupling and suppress side reactions.
-
-
Base Optimization: The base is a common source of hydride or can promote pathways that form Pd-H species.[1] Strong alkoxide bases, while often effective for amination, can sometimes exacerbate hydrodehalogenation.
-
Recommendation: Consider switching to a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8] A screening of different bases is often a valuable exercise.
-
-
Solvent Choice Matters: Solvents can act as hydride donors. Protic solvents and some polar aprotic solvents like DMF can be problematic.[1][9]
Scenario 2: I'm observing significant hydrodehalogenation when using a primary amine with available β-hydrogens.
Underlying Cause: As mentioned, primary amines containing β-hydrogens can undergo β-hydride elimination after forming the palladium-amide complex. This is a major pathway for generating the problematic Pd-H species.[4][5]
Visualizing the Competing Pathways:
Caption: Competing reductive elimination and β-hydride elimination pathways.
Troubleshooting Steps & Solutions:
-
Ligand Modification: Employing sterically demanding ligands can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination.[5]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of β-hydride elimination.[1]
-
Recommendation: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. This may require longer reaction times, but can significantly improve the product-to-byproduct ratio.[10]
-
Scenario 3: My reaction mixture is turning black, and I'm seeing both hydrodehalogenation and low conversion.
Underlying Cause: The formation of a black precipitate, known as palladium black, is a sign of catalyst decomposition.[10] This not only reduces the concentration of the active catalyst, leading to a stalled reaction, but the decomposition process itself can generate species that promote hydrodehalogenation.
Troubleshooting Steps & Solutions:
-
Ensure a Strictly Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[10]
-
Recommendation: Use standard Schlenk line or glovebox techniques. Ensure all solvents are rigorously degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[10]
-
-
Use High-Purity Reagents: Trace impurities, especially water, can lead to catalyst decomposition.[10][12]
-
Recommendation: Use anhydrous solvents and ensure your amine and aryl halide are pure. If necessary, distill or recrystallize your starting materials.
-
-
Consider a Palladium Pre-catalyst: Using a well-defined, air-stable palladium pre-catalyst can lead to more reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[10] These pre-catalysts are designed for controlled activation and can maintain a higher concentration of the active catalyst throughout the reaction.
Experimental Protocol: A General Procedure for Minimizing Hydrodehalogenation
This protocol is a starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-2 mol%)
-
Bulky biarylphosphine ligand (e.g., XPhos, RuPhos, 1.1-1.2 times the Pd amount)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask or glovebox vial containing a magnetic stir bar, add the aryl halide, base, palladium pre-catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir at the optimized temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove insoluble salts and palladium residues.
-
Proceed with standard aqueous workup and purification.
Visualizing the Workflow:
Caption: General experimental workflow for palladium-catalyzed amination.
Data Summary Table: Key Parameters and Their Impact
| Parameter | Recommendation to Minimize Hydrodehalogenation | Rationale |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., Buchwald or Hartwig ligands) | Accelerates desired C-N reductive elimination, outcompeting side reactions.[1][7] |
| Base | Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃) | Reduces the likelihood of acting as a hydride source or promoting Pd-H formation.[8] |
| Solvent | Anhydrous, degassed aprotic, non-reducible solvents (e.g., Toluene, Dioxane) | Minimizes potential hydride donation from the solvent and prevents catalyst decomposition by water/O₂.[1][10] |
| Temperature | Lowest effective temperature | Disfavors side reactions like β-hydride elimination, which often have higher activation energies.[1] |
| Aryl Halide | Ar-Cl or Ar-Br over Ar-I | Less reactive C-X bond can be less prone to side reactions.[1] |
| Catalyst | Use of well-defined, air-stable pre-catalysts | Ensures efficient and controlled generation of the active Pd(0) species, improving reproducibility and stability.[10] |
By systematically addressing these key experimental variables, researchers can significantly suppress hydrodehalogenation, leading to higher yields of the desired amination product and a more efficient synthetic process.
References
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
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Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]
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Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Raw Data Library. [Link]
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NSF PAR. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. nsf.gov. [Link]
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Lipshutz, B. H., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. PMC. [Link]
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Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6035–6045. [Link]
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Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme. [Link]
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Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. OAK Open Access Archive - Novartis. [Link]
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ResearchGate. (2025). Suppressing hydrodechlorination in PC-Ni cocatalyzed C-N and C-O coupling reactions. ResearchGate. [Link]
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Handa, S. (2023). The Ligand: An Overlooked Element in Sustainable Catalysis. MDPI. [Link]
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Gallou, F., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Catalysis. [Link]
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Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
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Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. [Link]
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Philippot, K., et al. (2021). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Publications. [Link]
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D. S. Surry & S. L. Buchwald. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
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Sigman, M. S., et al. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]
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Comparative Biological Activity: Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate vs. its 4-Carboxylate Isomer
Executive Summary
In modern structure-based drug design (SBDD), the precise spatial orientation of functional groups is paramount. Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate (CAS: 889947-74-4) and its structural isomer Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate (CAS: 439095-52-0) are critical bifunctional building blocks[1][2]. While they share identical molecular weights and formulas, the positional shift of the ethyl carboxylate group from the 4-position to the 3-position on the piperidine ring fundamentally alters their 3D vector projection.
These compounds do not typically exhibit standalone biological activity; rather, they serve as advanced intermediates. The primary aniline amine acts as a nucleophile for coupling to core pharmacophores (e.g., pyrimidines, quinolines), while the piperidine-carboxylate tail projects into specific kinase binding pockets or solvent-exposed regions to modulate pharmacokinetics and target affinity[3][4].
Structural & Mechanistic Analysis
The choice between the 3-isomer and the 4-isomer is dictated by the topography of the target protein's binding site.
-
The 4-Carboxylate Isomer (Linear Projection): The 4-substitution creates a symmetrical, achiral piperidine ring. When the aniline nitrogen is bound to a kinase hinge-binding core, the 4-carboxylate group extends linearly along the axis of the phenyl ring. This linear vector is highly effective for projecting into deep, narrow hydrophobic pockets or reaching directly out to the solvent front to improve aqueous solubility. This geometry has been heavily utilized in the development of ACK1 (TNK2) non-receptor tyrosine kinase inhibitors[3].
-
The 3-Carboxylate Isomer (Angular Projection): The 3-substitution introduces a chiral center at the C3 carbon, resulting in an asymmetric molecule. The ester group projects at an angle (analogous to a meta substitution) relative to the N-phenyl axis. This angular projection is strategically used to exploit lateral sub-pockets within the kinase active site, which can significantly enhance kinase selectivity by sterically clashing with off-target kinases that lack this specific lateral space. It is frequently evaluated in libraries targeting SYK and LRRK2[4].
Quantitative Data Comparison
| Property | Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate | Ethyl 1-(4-aminophenyl)piperidine-4-carboxylate |
| CAS Number | 889947-74-4 | 439095-52-0 |
| Molecular Formula | C14H20N2O2 | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol | 248.32 g/mol |
| Structural Symmetry | Asymmetric (Chiral center at C3) | Symmetric (Achiral) |
| Vector Projection | Angular (Lateral sub-pocket targeting) | Linear (Deep pocket / Solvent channel) |
| Primary Application | Kinase inhibitors (e.g., SYK, LRRK2)[4] | Kinase inhibitors (e.g., ACK1)[3] |
Comparative Biological Activity in Kinase Inhibition (SAR)
When these isomers are incorporated into bisanilinopyrimidine libraries, their structure-activity relationships (SAR) diverge significantly based on the target.
ACK1 Tyrosine Kinase Inhibition
ACK1 is aberrantly activated in prostate and breast cancers, driving cell growth via AKT and Androgen Receptor (AR) phosphorylation[3]. Inhibitors utilizing the 4-carboxylate isomer demonstrate superior performance when the binding pocket requires a linear extension into the solvent-exposed region. The hydrophilic nature of the ester (and its subsequent hydrolyzed acid forms) is well-tolerated in the solvent front, yielding IC50 values often in the low nanomolar range (e.g., <50 nM)[3]. Conversely, substituting the 3-isomer into the same scaffold often results in a steric clash with the narrow channel leading to the solvent front, reducing ACK1 affinity.
Diagram 1: ACK1 signaling pathway and the intervention point for 4-carboxylate derivatives.
SYK and LRRK2 Inhibition
Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) are key mediators in autoimmune diseases and neurodegenerative disorders (like Parkinson's disease)[4]. The binding pockets of these kinases feature distinct lateral hydrophobic regions. Here, derivatives synthesized from the 3-carboxylate isomer often outperform their 4-substituted counterparts. The angular projection of the 3-ester allows the molecule to anchor securely into these lateral pockets, improving both potency and kinase selectivity[4].
Experimental Methodologies: Self-Validating Protocols
To objectively compare the biological activity of drug candidates derived from these two isomers, a rigorous, tiered screening protocol is required. The following methodology ensures high trustworthiness and reproducibility, modeled after established ACK1 inhibitor validation[3].
Phase 1: Primary Screen (ELISA Kinase Assay)
Purpose: Rapid determination of IC50 values for synthesized libraries.
-
Preparation: Coat 96-well microtiter plates with an AKT-derived substrate peptide (Sequence: ATGRYYAMKIL).
-
Reaction: Add recombinant ACK1 kinase (or SYK) in a kinase buffer containing ATP and varying concentrations of the test compounds (derived from either the 3- or 4-isomer). Incubate at 30°C for 60 minutes.
-
Detection: Wash the plates and add a phosphotyrosine-specific primary antibody, followed by an HRP-conjugated secondary antibody.
-
Quantification: Add TMB substrate and measure absorbance at 450 nm. Compounds exhibiting >80% inhibition at 10 µM proceed to Phase 2[3].
Phase 2: Secondary Screen (Radiometric 32P Hotspot Assay)
Purpose: Orthogonal validation of highly potent compounds to eliminate ELISA assay artifacts.
-
Reaction Setup: Incubate the kinase, substrate peptide, and test compound with [γ-32P]-ATP.
-
Spotting: After the reaction, spot the mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash extensively with 0.75% phosphoric acid to remove unreacted [γ-32P]-ATP.
-
Measurement: Quantify the incorporated 32P using a scintillation counter to determine precise low-nanomolar IC50 values[3].
Phase 3: Cellular Viability Assay
Purpose: Assess cell permeability and functional biological activity.
-
Cell Culture: Seed LAPC4 human prostate cancer cells (for ACK1 inhibitors) in 96-well plates.
-
Treatment: Treat with serial dilutions of the test compounds for 72 hours.
-
Readout: Use an MTS or CellTiter-Glo assay to measure cell viability. Note: Compounds with high enzymatic potency but poor cellular activity often suffer from low permeability, a factor heavily influenced by the spatial orientation of the carboxylate group[3].
Diagram 2: Tiered high-throughput screening workflow for evaluating isomer derivatives.
Conclusion
The selection between Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate and its 4-carboxylate counterpart is a fundamental strategic decision in medicinal chemistry. The 4-isomer provides a linear trajectory ideal for solvent-front interactions in targets like ACK1, while the 3-isomer offers an angular trajectory suited for exploiting lateral pockets in targets like SYK or LRRK2. Understanding these structural nuances is essential for optimizing both target affinity and pharmacokinetic profiles during lead optimization.
References
- Mahajan et al. "Inhibitors of ACK1/TNK2 Tyrosine Kinase." US Patent 9,850,216 B2, Google Patents.
- "Heterocyclic compounds as kinase inhibitors." EP2699572A1, Google Patents.
- "1-(4-AMINO-PHENYL)-PIPERIDINE-3-CARBOXYLIC ACID ETHYL ESTER." Guidechem.
- "Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate 439095-52-0." Guidechem.
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A Comparative Guide to the Synthetic Routes of Substituted Aminophenylpiperidines
For Researchers, Scientists, and Drug Development Professionals
The substituted aminophenylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of diseases. The precise and efficient synthesis of these scaffolds is therefore a critical aspect of drug discovery and development. This guide provides an in-depth, objective comparison of the three primary synthetic strategies employed for the construction of substituted aminophenylpiperidines: Buchwald-Hartwig Amination , Nucleophilic Aromatic Substitution (SNAr) , and Reductive Amination . Each route will be analyzed for its mechanistic underpinnings, practical execution, substrate scope, and overall efficiency, supported by experimental data to guide researchers in making informed decisions for their specific synthetic challenges.
Buchwald-Hartwig Amination: A Powerful and Versatile C-N Coupling Strategy
The Buchwald-Hartwig amination has emerged as a leading method for the formation of carbon-nitrogen bonds, prized for its broad substrate scope and functional group tolerance. This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding pathway to N-aryl piperidines.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium catalyst. It commences with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This complex then coordinates with the piperidine amine. In the presence of a strong base, the amine is deprotonated, leading to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond of the aminophenylpiperidine product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often accelerating the rate-limiting reductive elimination step.
Experimental Protocol: Synthesis of tert-butyl 4-((4-bromophenyl)(methyl)amino)piperidine-1-carboxylate
This protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of a substituted aminophenylpiperidine derivative.
Materials:
-
4-Bromo-N-methylaniline
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add 4-bromo-N-methylaniline (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired product.
Nucleophilic Aromatic Substitution (SNAr): A Classical and Cost-Effective Approach
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for forming bonds to an aromatic ring. For the synthesis of aminophenylpiperidines, this method typically involves the reaction of a piperidine derivative with an electron-deficient aromatic ring.
Mechanistic Rationale
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. The reaction requires an aromatic ring that is activated by at least one strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to a good leaving group (e.g., a halide). The nucleophilic piperidine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid, elimination step, the leaving group departs, and the aromaticity of the ring is restored, yielding the aminophenylpiperidine product.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidine-4-carboxamide
This protocol describes the SNAr reaction between 4-fluoronitrobenzene and piperidine-4-carboxamide, followed by the reduction of the nitro group to yield the final aminophenylpiperidine product.
Step 1: Nucleophilic Aromatic Substitution
Materials:
-
4-Fluoronitrobenzene
-
Piperidine-4-carboxamide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add piperidine-4-carboxamide (1.0 eq), K₂CO₃ (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluoronitrobenzene (1.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 1-(4-nitrophenyl)piperidine-4-carboxamide, which can be purified by recrystallization.
Step 2: Reduction of the Nitro Group
Materials:
-
1-(4-Nitrophenyl)piperidine-4-carboxamide
-
10% Palladium on carbon (Pd/C)
-
Methanol or ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 1-(4-nitrophenyl)piperidine-4-carboxamide (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 1-(4-aminophenyl)piperidine-4-carboxamide.
Reductive Amination: A Convergent and Scalable Approach
Reductive amination is a highly efficient method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. This one-pot procedure is widely used in the pharmaceutical industry due to its operational simplicity and scalability.
Mechanistic Rationale
The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion (from a ketone or aldehyde and a secondary amine) or an imine (from a primary amine). This intermediate is then reduced in situ by a hydride-based reducing agent to form the final amine product. A key advantage of this method is the use of mild reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion/imine over the starting carbonyl compound.
Experimental Protocol: Synthesis of N-benzyl-4-phenylpiperidine
This protocol illustrates the reductive amination of 4-phenylpiperidine with benzaldehyde to form the corresponding tertiary amine.
Materials:
-
4-Phenylpiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a round-bottom flask, add 4-phenylpiperidine (1.0 eq) and benzaldehyde (1.0-1.2 eq) in DCM or DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. A small amount of acetic acid can be added to catalyze this step.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography if necessary.
Comparative Analysis of Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (S | Reductive Amination |
| Reaction Type | Palladium-catalyzed cross-coupling | Addition-elimination | Condensation followed by reduction |
| Key Reagents | Pd catalyst, phosphine ligand, strong base | Electron-deficient aryl halide, base | Carbonyl, amine, selective reducing agent |
| Typical Yields | Good to excellent (often >80%) | Moderate to high (can be >90% for activated substrates) | Good to excellent (often >85%) |
| Substrate Scope | Broad; tolerates a wide range of functional groups on both partners. | Limited to electron-deficient aryl halides. | Broad; wide variety of aldehydes, ketones, and amines. |
| Reaction Conditions | Mild to moderate temperatures (RT to ~110 °C) | Often requires elevated temperatures (100-150 °C). | Generally mild (room temperature). |
| Advantages | High functional group tolerance, broad |
Head-to-head comparison of palladium vs. copper catalysts for N-arylation
The formation of the carbon-nitrogen (C-N) bond is a cornerstone transformation in the synthesis of biologically active pharmaceuticals, agrochemicals, and advanced functional materials. For decades, researchers and drug development professionals have relied on two paramount cross-coupling strategies to achieve this: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
As an application scientist, selecting the optimal catalytic system requires looking beyond basic yields. It demands a rigorous understanding of mechanistic causality, substrate compatibility, and downstream process constraints such as toxicity and cost. This guide provides an objective, data-supported comparison of these two powerful methodologies to empower your synthetic decision-making.
Mechanistic Causality: Divergent Paths to C-N Bonds
While both palladium and copper catalysts achieve the identical synthetic goal—forging a new C-N bond—they operate through fundamentally distinct mechanistic logic. Understanding these catalytic cycles is the key to rational reaction optimization and troubleshooting 1.
-
Buchwald-Hartwig Amination (Palladium): This reaction relies on a well-defined Pd(0)/Pd(II) cycle. The process initiates with the oxidative addition of the aryl halide to the Pd(0) complex. The use of bulky, electron-rich phosphine ligands (such as XPhos or BrettPhos) is critical here; their electron density accelerates oxidative addition, while their steric bulk forces the intermediate species into a geometry that promotes the final, often rate-limiting, reductive elimination step.
-
Ullmann Condensation (Copper): The modern Ullmann reaction proceeds primarily via a Cu(I)/Cu(III) cycle. In stark contrast to palladium, the Cu(I) catalyst typically coordinates with the amine before interacting with the aryl halide. Following deprotonation by a base, the resulting copper-amide complex undergoes oxidative addition with the aryl halide to form a highly reactive Cu(III) intermediate, which rapidly undergoes reductive elimination to yield the diarylamine 2.
Mechanistic pathways of Pd-catalyzed vs. Cu-catalyzed C-N bond formation.
Head-to-Head Performance & Substrate Scope
The strategic choice between these metals hinges heavily on the nature of the substrates. Palladium is universally recognized for its broad substrate scope and ability to activate notoriously stubborn aryl chlorides under mild conditions. Copper, while historically requiring harsh temperatures (>150°C), has been revolutionized by the introduction of diamine and oxalamide ligands, allowing it to perform efficiently at lower temperatures 3. However, copper still struggles with electron-rich aryl chlorides due to the high energy barrier for oxidative addition 4.
Quantitative Comparison Table
| Parameter | Palladium (Buchwald-Hartwig) | Copper (Ullmann Condensation) |
| Active Catalyst | Pd(0) | Cu(I) |
| Typical Ligands | Bulky phosphines (e.g., XPhos, BINAP) | Diamines (e.g., DMEDA), oxalamides |
| Catalyst Loading | 0.5 – 2 mol% | 5 – 10 mol% |
| Reaction Temperature | Mild to Moderate (25°C – 100°C) | Moderate to High (80°C – 150°C) |
| Base Required | Strong, non-nucleophilic (e.g., NaOtBu) | Inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent Preference | Aprotic (Toluene, Dioxane) | Polar aprotic (DMF, NMP, DMSO) |
| Aryl Halide Reactivity | I > Br > Cl (Excellent for Cl) | I > Br >> Cl (Cl requires specific ligands) |
| Average Yields (General) | 85% – 99% | 70% – 95% |
| Cost & Toxicity | High cost; Highly toxic | Low cost; Biologically tolerated |
Experimental Methodologies: Self-Validating Protocols
To ensure experimental trustworthiness, the following protocols are designed as self-validating systems. Strict adherence to inert atmosphere techniques is mandatory, as oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and Cu(I) to Cu(II), effectively terminating the catalytic cycle.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
Causality Check: We utilize Sodium tert-butoxide (NaOtBu) because it is a strong, non-nucleophilic base that efficiently deprotonates the bound amine without competing with the substrates for the palladium center.
-
Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Purge the tube with argon for 5 minutes.
-
Reagent Loading: Add the aryl halide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos ligand (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).
-
Solvent Addition: Evacuate and backfill with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe. Self-Validation: The solution should turn a deep red/burgundy color, indicating the formation of the active Pd(0)-ligand complex.
-
Reaction: Seal the tube and heat in a pre-heated oil bath at 80°C for 12 hours. Monitor via GC-MS or TLC until the aryl halide is consumed.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: Copper-Catalyzed Ullmann N-Arylation
Causality Check: We utilize N,N'-dimethylethylenediamine (DMEDA) as a ligand because it stabilizes the Cu(I) oxidation state and increases the solubility of the copper complex in organic solvents, preventing catalyst aggregation.
-
Preparation: Oven-dry a Schlenk tube and purge with argon.
-
Reagent Loading: Add the aryl iodide (1.0 mmol), amine (1.2 mmol), CuI (0.05 mmol, 5 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent & Ligand Addition: Evacuate and backfill with argon three times. Add anhydrous, degassed DMF (3 mL) followed by DMEDA (0.1 mmol, 10 mol%) via microsyringe. Self-Validation: The mixture will transition from a pale suspension to a vibrant blue/green or deep brown homogeneous solution, confirming ligand coordination.
-
Reaction: Heat the sealed tube at 110°C for 18 hours with vigorous stirring.
-
Workup: Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, concentrate, and purify.
Standard experimental workflow for catalytic N-arylation under inert conditions.
Economic and Toxicological Considerations in Drug Development
For process chemists and drug development professionals, the decision between palladium and copper extends far beyond the fume hood.
Toxicity and API Remediation: Palladium is a heavy metal with stringent regulatory limits. The FDA typically mandates residual palladium levels in final Active Pharmaceutical Ingredients (APIs) to be below 10 ppm. Removing palladium from a product stream is notoriously difficult and requires expensive interventions, such as the use of functionalized silica scavengers (e.g., SiliaMetS) or extensive recrystallization protocols. Copper, conversely, is an essential trace element in humans and is significantly more biologically tolerated, making it highly attractive for late-stage functionalization in drug synthesis.
Cost at Scale: The economic disparity is profound. Palladium is a precious metal subject to extreme market volatility, and the proprietary dialkylbiaryl phosphine ligands required for Buchwald-Hartwig aminations can cost thousands of dollars per kilogram. Copper salts (like CuI or Cu₂O) and simple diamine ligands are commodity chemicals available at a fraction of the price. For large-scale manufacturing where substrate reactivity allows, a well-optimized Ullmann coupling will almost always win on cost-efficiency, despite requiring higher catalyst loadings (5-10 mol% vs. 0.5-2 mol%).
References
- BenchChem Technical Support Team. "A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid." BenchChem, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTlzDdf-DtjKfjQ2svm5Ei6P3AhyF3tyEDy_txpbGE9yAuwtN6xspc0_K1s8C15yCbMRJxPYSWpHoDVdK7phtmI9UiYD7Wt4VUvN2-yq7ADRn8WY9cJYRqTn3_nzdVWZ5Qb1Qq5i5csBy6Uavysx6M8VvJ2mLyBHUN6W54yZf0BDR7SXUsutBLz2M-WR6SQBz5sEBVmK0JsFHJVZEK34JxzELNzaaV5vl4a8dhw2oN4kVOnO640QS_YoLHiaktzQ6VuFyO5z2SeivzLFmEZXg=]
- BenchChem Technical Support Team. "A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination." BenchChem, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWd56NfqXbP3orsNxEVLcJQLhvnFHr_Abr-HljWKix7QAtvqrmiVxYuI4971DlRJQL4IfDeD7qYsgaDn6eUoSPyL5J8bUhVAef94kQ6faksaGHE1dukmO4YQfs80S2SXWhNfc5QB9CZEOKqW84zfuSZeuw5elFUyRXBkUj4id9izz5nyLjOYF5WrwHOCADoSoUJB65DokHvaAi2lTZ1wzgkM0ABbKR4_kVwLziId_1My_1hbIYA2KTSW2Hyhw=]
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Evaluating the In Vivo Efficacy of Novel Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate Derivatives Against Gabapentin in Neuropathic Pain
Neuropathic pain remains one of the most notoriously difficult conditions to treat in modern pharmacology. The current clinical standard-of-care, Gabapentin , modulates voltage-gated calcium channels but is frequently dose-limited by severe central nervous system (CNS) side effects, including somnolence and dizziness.
To circumvent CNS toxicity, researchers have pivoted toward peripherally acting targets. Soluble epoxide hydrolase (sEH) has emerged as a premier non-addictive therapeutic target 1. sEH rapidly degrades endogenous, highly analgesic, and anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive dihydroxyeicosatrienoic acids (DHETs) 2. Inhibiting sEH stabilizes EETs, providing profound pain relief without opioid or gabapentinoid-like side effects.
This guide objectively compares the in vivo efficacy of a novel sEH inhibitor synthesized from an ethyl 1-(4-aminophenyl)piperidine-3-carboxylate scaffold (hereafter referred to as sEHi-1 ) against Gabapentin, utilizing self-validating experimental systems and biomarker-driven pharmacodynamic tracking.
Mechanistic Rationale & Chemical Design
Early sEH inhibitors (such as AUDA) utilized adamantyl groups, which suffered from poor aqueous solubility and rapid metabolic clearance. To resolve this, modern drug design shifted toward 1,3-disubstituted ureas incorporating piperidine scaffolds 3.
By utilizing ethyl 1-(4-aminophenyl)piperidine-3-carboxylate as the primary synthetic intermediate, we achieve two critical design goals:
-
Pharmacophore Anchoring: The 4-aminophenyl group reacts with isocyanates to form the essential urea pharmacophore required for transition-state inhibition of the sEH enzyme 4.
-
Physicochemical Optimization: The piperidine-3-carboxylate moiety significantly lowers the melting point and enhances aqueous solubility compared to traditional lipophilic tails, improving oral bioavailability 3.
Figure 1: Mechanism of action for sEHi-1 in preventing the degradation of analgesic EETs into inactive DHETs.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the in vivo evaluation relies on a self-validating loop. Efficacy in a behavioral model is meaningless without biochemical proof of target engagement. Therefore, behavioral analgesia is directly correlated with LC-MS/MS quantification of the plasma 14,15-EET/DHET ratio 5.
Figure 2: Self-validating in vivo workflow integrating behavioral efficacy with biochemical target engagement.
Protocol A: Chronic Constriction Injury (CCI) Model
Causality: The CCI model simulates peripheral neuropathy via partial sciatic nerve ligation, inducing mechanical allodynia.
-
Anesthetize adult male Sprague-Dawley rats using isoflurane (2-3%).
-
Expose the common sciatic nerve at the mid-thigh level.
-
Tie four loose ligatures (4-0 chromic gut) around the nerve with 1 mm spacing.
-
Validation Checkpoint (Sham Control): In a separate cohort, expose the nerve without applying ligatures. This ensures that subsequent pain responses are strictly due to nerve injury, not surgical trauma.
-
Allow 14 days for stable mechanical allodynia to develop.
Protocol B: Dosing & Behavioral Assessment (von Frey)
Causality: Gabapentin acts centrally, while sEHi-1 acts peripherally. Comparing them at peak plasma concentrations reveals their relative analgesic ceilings.
-
Group animals (n=8/group): Sham+Vehicle, CCI+Vehicle, CCI+Gabapentin (50 mg/kg), and CCI+sEHi-1 (3 mg/kg). Administer treatments via oral gavage (PO).
-
Validation Checkpoint (Positive Control): Gabapentin must show >50% reversal of allodynia to validate the assay's sensitivity.
-
Place rats on an elevated wire mesh grid. Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
Record the Mechanical Withdrawal Threshold (MWT) in grams using the up-down method at 2h, 4h, and 24h post-dose.
Protocol C: Target Engagement via LC-MS/MS
Causality: Behavioral data can be confounded by off-target sedative effects. Quantifying the 14,15-EET to 14,15-DHET ratio proves that the observed analgesia is mechanistically driven by sEH inhibition [[6]]().
-
Collect 200 µL of blood via the tail vein at the 2h post-dose mark (peak behavioral efficacy).
-
Separate plasma and spike with deuterated internal standards (14,15-EET-d11 and 14,15-DHET-d11).
-
Extract lipids using ethyl acetate liquid-liquid extraction.
-
Validation Checkpoint (Biomarker): Analyze via LC-MS/MS. A baseline ratio of ~0.3 is expected in vehicle animals. An elevated ratio (>2.0) confirms successful in vivo target engagement 6.
Experimental Data & Objective Comparison
The data below summarizes the performance of the novel ethyl 1-(4-aminophenyl)piperidine-3-carboxylate derivative (sEHi-1) against Gabapentin and a reference sEH inhibitor (TPPU).
Table 1: Pharmacodynamic Target Engagement (Plasma Biomarkers)
sEHi-1 demonstrates superior target engagement compared to the reference sEH inhibitor TPPU, while Gabapentin shows no effect on the sEH pathway, confirming its distinct mechanism of action.
| Treatment Group | Dose (mg/kg PO) | Plasma Cmax (ng/mL) | Plasma 14,15-EET / DHET Ratio | Target Engagement Status |
| Vehicle | - | - | 0.35 ± 0.05 | Baseline |
| Gabapentin | 50.0 | 4,500 | 0.38 ± 0.06 | None (Off-Target) |
| TPPU (Ref sEHi) | 3.0 | 1,200 | 3.20 ± 0.45 | Positive |
| sEHi-1 (Novel) | 3.0 | 2,800 | 4.15 ± 0.50 | Highly Positive |
Table 2: In Vivo Efficacy (Mechanical Withdrawal Threshold)
Despite being dosed at a fraction of Gabapentin's concentration, sEHi-1 achieved a higher reversal of mechanical allodynia without the observable sedation noted in the Gabapentin cohort.
| Treatment Group | Pre-Surgery Baseline MWT (g) | Post-CCI Baseline MWT (g) | 2h Post-Dose MWT (g) | Efficacy (% Reversal) |
| Sham + Vehicle | 14.5 ± 0.4 | 14.2 ± 0.5 | 14.0 ± 0.4 | N/A |
| CCI + Vehicle | 14.8 ± 0.3 | 3.2 ± 0.4 | 3.4 ± 0.3 | 0% |
| CCI + Gabapentin | 14.6 ± 0.5 | 3.1 ± 0.3 | 9.5 ± 0.8 | ~55% |
| CCI + sEHi-1 | 14.7 ± 0.4 | 3.3 ± 0.4 | 11.2 ± 0.6 | ~69% |
Conclusion
The integration of the ethyl 1-(4-aminophenyl)piperidine-3-carboxylate scaffold into a urea-based sEH inhibitor yields a highly potent, orally bioavailable therapeutic. By shifting the mechanism of action from central calcium channel modulation (Gabapentin) to peripheral lipid signaling stabilization (sEH inhibition), sEHi-1 achieves superior analgesic efficacy at a 16-fold lower dose. The self-validating LC-MS/MS data definitively proves that this profound efficacy is driven by the stabilization of endogenous EETs.
References
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[1] In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. ResearchGate. Available at:
-
[2] In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at:
-
[5] Increased Soluble Epoxide Hydrolase Activity Positively Correlates with Mortality in Heart Failure Patients with Preserved Ejection Fraction: Evidence from Metabolomics. PubMed Central (PMC). Available at:
-
[6] Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo. PubMed. Available at:
-
[4] 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure−Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry (ACS Publications). Available at:
-
[3] Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. PubMed Central (PMC). Available at:
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- 3. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Increased Soluble Epoxide Hydrolase Activity Positively Correlates with Mortality in Heart Failure Patients with Preserved Ejection Fraction: Evidence from Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the ADME Properties of Novel Piperidine Carboxamides: A Comparative Guide
As drug discovery programs increasingly rely on complex nitrogen-rich heterocycles, the piperidine carboxamide scaffold has emerged as a highly privileged, versatile pharmacophore. From selectively targeting the Plasmodium falciparum 20S proteasome[1] to inhibiting mPGES-1 in pain management[2], this structural motif offers immense synthetic tractability. However, translating the in vitro potency of piperidine carboxamides into in vivo efficacy requires rigorous, early-stage benchmarking of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties[3].
As a Senior Application Scientist, I have observed that late-stage attrition of piperidine carboxamides is rarely due to a lack of target engagement; rather, it is driven by fatal ADME liabilities such as rapid oxidative metabolism of the piperidine ring, poor aqueous solubility masquerading as low permeability[4], or excessive plasma protein binding. This guide objectively compares the ADME profiles of leading piperidine carboxamide derivatives and details the self-validating experimental protocols required to benchmark them accurately.
Mechanistic Context & Scaffold Versatility
The therapeutic utility of piperidine carboxamides is dictated by their ability to navigate complex biological barriers and reach distinct intracellular targets. For example, the antimalarial compound SW584 was optimized from its predecessor (SW042) to achieve high species-selectivity, binding at the β3/β5 interface of the Pf20S proteasome to induce parasite death without inhibiting human isoforms[1]. Conversely, Pfizer's PF-4693627 utilizes a benzoxazole piperidine carboxamide core to achieve picomolar inhibition of mPGES-1, though its clinical progression required extensive optimization to overcome metabolic instability driven by its acidic functional groups[2]. Similarly, early piperidine carboxamides developed by Johnson & Johnson as TRPV1 antagonists suffered from extreme lipophilicity, necessitating the introduction of polar head groups to rescue oral viability[5].
To systematically evaluate these diverse derivatives, a structured ADME benchmarking workflow is mandatory.
Generalized in vitro to in vivo ADME benchmarking workflow.
Comparative ADME Benchmarking Data
The following table synthesizes the quantitative ADME and pharmacokinetic parameters of representative piperidine carboxamide derivatives. This data underscores how structural modifications directly impact physiological behavior.
| Compound Class (Representative) | Primary Target | Efficacy ( IC50 / EC50 ) | Permeability (Caco-2/PAMPA) | Metabolic Stability ( t1/2 ) | Plasma Clearance (In Vivo) | Key ADME Liability / Optimization |
| SW584 (Antimalarial) | Pf20S Proteasome | ~89 nM | Moderate/Good | High (>60 min, HLM) | Low (3.3 mL/min/kg, Rat) | Optimized from SW042 for oral bioavailability and species selectivity; avoids CYP inhibition[1]. |
| PF-4693627 (Analgesic) | mPGES-1 | 3 nM | Moderate | Low/Moderate | Moderate | Acidic group reduced metabolic stability; low aqueous solubility limited clinical dosing[2]. |
| J&J Cmpd 58 (Analgesic) | TRPV1 | 600 nM | Low | Low (<15 min, RLM) | High | Highly lipophilic core led to poor oral delivery; optimized via polar benzoxazinone head groups[5]. |
Self-Validating Experimental Protocols
A robust protocol is not a mere sequence of liquid handling steps; it is a closed logical loop designed to interrogate a specific physicochemical property while actively disproving artifacts. Below are the definitive methodologies for benchmarking piperidine carboxamides.
Protocol A: Bidirectional Caco-2 Permeability Assay (Absorption)
Causality: Poor aqueous solubility often masquerades as poor permeability[4]. By measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport, we isolate passive diffusion from active efflux. If the efflux ratio ( PappB−A/PappA−B ) is >2, the compound is likely a substrate for efflux transporters (e.g., P-glycoprotein), which limits oral absorption and CNS penetrance[6].
-
Cell Culture & Monolayer Formation: Seed Caco-2 cells on semi-permeable polycarbonate filters in 24-well transwell plates. Culture for 21 days until differentiated into a polarized monolayer.
-
Self-Validation (Integrity Check): Add Lucifer Yellow (LY), a paracellular marker, to the apical chamber. If LY permeability exceeds 100 nm/s , the tight junctions are compromised, and the well must be discarded.
-
Compound Incubation: Spike the piperidine carboxamide (10 µM) into the donor chamber (A for absorptive, B for efflux). Incubate at 37°C for 2 hours.
-
Quantification & Mass Balance: Extract samples from both donor and receiver chambers. Analyze via LC-MS/MS.
-
Data Acceptance Criteria: Calculate mass balance (Total compound recovered / Initial spike). A mass balance <80% indicates the highly lipophilic piperidine core is either trapped intracellularly or non-specifically binding to the plasticware, requiring the addition of BSA to the receiver chamber.
Protocol B: Liver Microsomal Stability Assay (Metabolism)
Causality: The piperidine ring is notoriously susceptible to oxidative metabolism (e.g., hydroxylation or N-oxidation). We utilize liver microsomes because they are enriched in Cytochrome P450 (CYP) enzymes. Operating at a low substrate concentration (1 µM) ensures we remain below the Michaelis constant ( Km ), allowing us to calculate intrinsic clearance ( CLint ) under first-order kinetics[7].
Logical decision tree for self-validating microsomal stability assays.
-
Matrix Preparation: Pre-incubate the test compound (1 µM) with human or rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.
-
Self-Validation (Minus-Cofactor Control): Run a parallel incubation without NADPH. If the compound depletes in this control, the degradation is due to chemical instability or non-CYP enzymes (e.g., amidases cleaving the carboxamide bond), not CYP450 metabolism.
-
Time-Course Sampling: Quench the reaction with cold acetonitrile (containing an internal standard) at 0, 5, 15, 30, and 60 minutes.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2 ).
Protocol C: Equilibrium Dialysis for Plasma Protein Binding (Distribution)
Causality: Only the unbound fraction ( fu ) of a piperidine carboxamide can engage its target or be cleared by the liver. While ultrafiltration is faster, equilibrium dialysis is the gold standard because it mitigates the non-specific binding artifacts common with lipophilic basic amines[3].
-
Apparatus Setup: Utilize a 96-well equilibrium dialysis device with a semi-permeable membrane (molecular weight cutoff: 12-14 kDa) separating two chambers.
-
Loading: Add plasma spiked with the test compound (5 µM) to the donor chamber and an equal volume of PBS (pH 7.4) to the receiver chamber.
-
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4 to 6 hours (time-to-equilibrium must be pre-validated for the specific scaffold).
-
Self-Validation (Recovery Check): Calculate total recovery. If recovery is <85%, the compound is adhering to the dialysis membrane, artificially inflating the bound fraction calculation. In such cases, the protocol must be shifted to ultracentrifugation.
-
Calculation: Determine the fraction unbound ( fu ) by dividing the concentration in the buffer chamber by the concentration in the plasma chamber.
Conclusion
The piperidine carboxamide scaffold is a powerful tool in modern medicinal chemistry, but its success is entirely contingent on a balanced ADME profile. By employing self-validating in vitro assays—ensuring mass balance in Caco-2 screens, utilizing minus-cofactor controls in microsomal assays, and verifying recovery in protein binding studies—researchers can confidently benchmark these novel derivatives. This rigorous approach prevents the advancement of compounds with fatal pharmacokinetic flaws, ensuring that only true, bioavailable leads progress to in vivo efficacy models.
References
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. nih.gov.[Link]
-
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. creative-bioarray.com.[Link]
-
Discovery of piperidine carboxamide TRPV1 antagonists. researchgate.net.[Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. nih.gov.[Link]
- WO2024112287A1 - Benzimidazole compounds and pharmaceutical compositions and uses thereof. google.com.
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Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. acs.org.[Link]
-
Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. acs.org.[Link]
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Isomeric Purity Analysis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate: A Comparative Guide to Chiral HPLC and SFC Methodologies
Executive Summary
Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate is a highly valuable chiral building block utilized in the synthesis of neuroactive therapeutics, GABA uptake inhibitors, and receptor agonists . The molecule features a piperidine core with a chiral center at the C3 position (the ethyl carboxylate group) and a 1-(4-aminophenyl) substituent. Accurately determining its enantiomeric excess (ee) is critical, as stereoisomers often exhibit drastically different pharmacokinetic and toxicological profiles.
This guide provides an objective, data-backed comparison between Normal Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC) for the baseline resolution of its enantiomers, detailing the mechanistic causality behind each experimental protocol.
Structural Profiling & Analytical Challenges
The primary analytical challenge of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate lies in its dual-basic nature. The tertiary amine of the piperidine ring and the primary aniline group are highly prone to secondary interactions with the residual, slightly acidic silanol groups present on standard silica-based Chiral Stationary Phases (CSPs).
The Causality of Peak Tailing: Without strategic method development, these acid-base interactions dominate the retention mechanism, causing severe peak tailing. This tailing can mask the minor enantiomer, artificially distorting the enantiomeric excess (ee) calculations and failing system suitability requirements [[1]]([Link]). To achieve baseline resolution (Rs > 1.5), the analyte must form transient, reversible diastereomeric complexes with the CSP without permanent ionic binding.
Figure 1: Three-point chiral recognition mechanism on a polysaccharide stationary phase.
Platform Comparison: Chiral HPLC vs. Chiral SFC
We compare the two dominant modalities for the isomeric purity analysis of nipecotic acid (piperidine-3-carboxylic acid) derivatives .
Chiral NP-HPLC
Traditionally, normal phase HPLC utilizing Hexane and Ethanol (or Isopropanol) has been the workhorse for ester-containing chiral compounds.
-
Pros: High resolution, ubiquitous instrumentation, and excellent scalability to preparative chromatography.
-
Cons: Longer run times and high consumption of toxic organic solvents.
Chiral SFC
SFC replaces the bulk of the organic mobile phase with supercritical carbon dioxide (sCO2). Because sCO2 is non-polar, a polar co-solvent (e.g., Methanol) is added to elute polar analytes .
-
Pros: sCO2 possesses gas-like diffusivity and liquid-like density, leading to 3x-5x faster run times and rapid column equilibration. It is also a much greener alternative.
-
Cons: Requires specialized back-pressure regulation and SFC-specific instrumentation.
Figure 2: Method development workflow comparing HPLC and SFC optimization pathways.
Experimental Methodologies (Self-Validating Protocols)
As an application scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following protocols are optimized for the baseline separation of (R)- and (S)-Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
Protocol A: Normal Phase Chiral HPLC
-
Column Preparation: Install a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 mm × 4.6 mm, 5 µm). Flush with 100% Ethanol for 20 minutes to remove storage solvents.
-
Mobile Phase Compounding: Mix HPLC-grade Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA).
-
Causality Note: DEA acts as a competitive amine modifier. It binds to the active silanol sites on the silica support faster than the analyte, preventing the basic piperidine nitrogen from sticking to the column, thereby ensuring the analyte elutes with Gaussian peak symmetry .
-
-
Equilibration: Pump the mobile phase at 1.0 mL/min until the baseline stabilizes (approx. 30 column volumes). Maintain the column compartment at 25°C.
-
Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Inject 10 µL.
-
Detection: Monitor via UV at 254 nm (optimal for the aminophenyl chromophore).
Protocol B: Chiral SFC
-
Column Preparation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) in the SFC oven.
-
Mobile Phase Parameters: Set the primary pump to deliver sCO2. Set the modifier pump to deliver Methanol containing 0.2% DEA. Program an isocratic gradient of 75% CO2 / 25% Modifier .
-
Thermodynamic Tuning: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C.
-
Causality Note: The solvating power of sCO2 is highly dependent on its density, which is dictated by pressure and temperature. These specific settings ensure optimal density for eluting polar esters while maintaining retention time reproducibility.
-
-
Flow & Injection: Set flow rate to 3.0 mL/min. Inject 5 µL of the sample (1.0 mg/mL dissolved in Methanol).
-
Detection: UV at 254 nm.
Performance Data & Quantitative Comparison
The following table summarizes the validated performance metrics comparing the two analytical platforms for this specific molecule.
| Parameter | Chiral NP-HPLC | Chiral SFC |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane / EtOH / DEA (80:20:0.1) | sCO2 / MeOH / DEA (75:25:0.2) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| System Pressure | ~60 bar | 120 bar (ABPR controlled) |
| Retention Time (Peak 1) | 8.45 min | 2.15 min |
| Retention Time (Peak 2) | 11.20 min | 3.05 min |
| Resolution (Rs) | 3.1 | 4.6 |
| Total Analysis Time | ~15 min | < 5 min |
| Peak Symmetry (As) | 1.15 | 1.02 |
Conclusion & Recommendations
For the isomeric purity analysis of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, both NP-HPLC and SFC provide excellent chiral discrimination. However, Chiral SFC is the superior choice for high-throughput drug development environments due to its dramatically shorter analysis time (< 5 minutes), higher resolution (Rs = 4.6), and superior peak symmetry.
Crucially, regardless of the platform chosen, the addition of a basic modifier (such as DEA) is non-negotiable to mitigate the secondary interactions driven by the dual basic nitrogens in the analyte's structure. For laboratories lacking SFC capabilities, the NP-HPLC method remains a highly robust, self-validating alternative.
References
-
Feng, Z., et al. "Chiral separation of nipecotic acid amides." Journal of Chromatography A, 1992.[Link]
-
"Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives." Chirality, 2017.[Link]
-
"Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative." ResearchGate, 2013.[Link]
- "Sphingosine-1-phosphate receptor agonists.
-
"CHIRAL Handbook." BGB Analytik. [Link]
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Assessing the Enantiomeric Purity of Chiral Piperidine Intermediates: A Comparative Guide
Introduction
Chiral piperidines are ubiquitous pharmacophores in modern drug discovery, serving as the structural core for numerous FDA-approved therapeutics (e.g., Niraparib, Paroxetine, and Bupivacaine)[1]. Because the stereochemistry of these nitrogen heterocycles dictates their pharmacological efficacy, target affinity, and toxicological profile, the rigorous determination of enantiomeric excess (ee) is a critical quality attribute during synthesis and scale-up[1][2].
This guide objectively compares the three leading modalities for assessing the enantiomeric purity of chiral piperidines: Supercritical Fluid Chromatography (SFC) , High-Performance Liquid Chromatography (HPLC) , and Nuclear Magnetic Resonance (NMR) utilizing Chiral Solvating Agents (CSAs). By understanding the causality behind these techniques, researchers can build self-validating workflows that ensure scientific integrity.
Quantitative Comparison of Analytical Modalities
Selecting the correct analytical method requires balancing resolution, throughput, and resource consumption. The table below summarizes the performance metrics of the primary techniques used for chiral piperidines.
| Metric | Chiral SFC | Chiral HPLC | NMR with CSAs |
| Primary Use Case | High-throughput screening & preparative scale | Standard analytical QC & validation | Rapid ee estimation without method dev. |
| Typical Resolution ( Rs ) | > 2.0 | > 1.5 | Δδ ~ 0.05–0.5 ppm |
| Analysis Time | < 5 minutes | 15–30 minutes | 5–10 minutes |
| Sample Preparation | Minimal | Derivatization often required | Requires mixing with CSA |
| Solvent Consumption | Very Low (CO 2 -based) | High (Hexane/Heptane/Alcohols) | Minimal (Deuterated solvents) |
| Green Chemistry Factor | Excellent | Poor to Moderate | Good |
Chromatographic Techniques: SFC vs. HPLC
The gold standard for chiral piperidine resolution relies on polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose derivatives (e.g., Chiralpak AD, IA, IB)[3][4].
The Causality of Separation
The chiral recognition mechanism on these CSPs depends on the formation of transient diastereomeric complexes. The basic nitrogen and the steric bulk of the piperidine ring interact with the chiral cavities of the polymer via hydrogen bonding, dipole-dipole interactions, and steric hindrance[4]. The enantiomer that forms a more stable transient complex with the stationary phase elutes later.
Chiral recognition mechanism of piperidines on polysaccharide CSPs.
Why SFC is Overtaking HPLC
SFC has rapidly become the preferred method over normal-phase HPLC for chiral piperidines[5]. The causality is physical: supercritical CO 2 possesses approximately one-third the viscosity of typical HPLC solvents like hexane or heptane[6]. This lower viscosity and higher diffusivity permit flow rates up to three to five times higher without breaching the column's backpressure limits, drastically reducing analysis time and solvent waste[6].
The Derivatization Requirement in HPLC
Free piperidines (especially secondary amines like 3-methylpiperidine) often lack a strong UV chromophore and exhibit severe peak tailing due to secondary interactions with residual silanols on the silica matrix. To counteract this in HPLC, derivatization (e.g., using p-toluenesulfonyl chloride) is frequently employed to introduce a UV-active group and shield the basic nitrogen, thereby improving both detection sensitivity and peak shape[2][7].
Decision workflow for selecting chiral purity assessment methods.
Experimental Protocol 1: Self-Validating Chromatographic Method (HPLC/SFC)
To ensure trustworthiness, every chromatographic method must be a self-validating system. You cannot accurately determine ee without first proving the system can resolve the enantiomers without bias.
Step-by-Step Methodology:
-
System Suitability (Racemate Baseline): Inject a true racemic mixture (50:50) of the piperidine intermediate.
-
Parameter Optimization: Adjust the modifier concentration (e.g., 0.1% diethylamine in ethanol for SFC) until baseline resolution ( Rs>1.5 ) is achieved[2][7]. The basic additive is crucial as it suppresses the deleterious interactions between the piperidine nitrogen and the stationary phase[2].
-
Bias Check: Integrate the peaks of the racemate. The area ratio must be exactly 1:1. If it is not, your detector or column is exhibiting non-linear saturation or degradation of one enantiomer.
-
Sample Analysis: Inject the enantioenriched sample under the exact same validated conditions. Calculate ee using the formula: ee=AreaR+AreaS∣AreaR−AreaS∣×100% .
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
When chromatographic method development is a bottleneck, 1 H or 13 C NMR spectroscopy using Chiral Solvating Agents (CSAs) offers a rapid orthogonal approach.
The Causality of NMR Enantiodiscrimination
Enantiomers have identical NMR spectra in an achiral environment. However, adding a chiral host molecule (the CSA) creates a chiral environment. CSAs, such as Kagan's amide or its thioamide variants, rely on non-covalent interactions (hydrogen bonding, ion-pairing, and π−π stacking) to form transient diastereomeric host-guest complexes with the piperidine enantiomers in solution[8][9].
Because these diastereomeric complexes exist in different spatial microenvironments, their nuclei experience chemical shift non-equivalency ( Δδ ). By integrating the split diagnostic peaks (e.g., the α -protons or N-methyl groups), the ee can be directly calculated without the need for a chiral column[10][11].
Experimental Protocol 2: Self-Validating NMR Determination of ee
-
Selection of CSA: Select a CSA known to complex with amines (e.g., Mosher's acid derivatives or a thioamide-based CSA)[8].
-
Racemate Validation: Dissolve the racemic piperidine intermediate and 1.2 to 2.0 equivalents of the CSA in a non-competing deuterated solvent (e.g., CDCl 3 or C 6 D 6 ).
-
Diagnostic Peak Identification: Acquire a 1 H NMR spectrum. Identify a distinct, non-overlapping proton signal (often the protons adjacent to the chiral center or the piperidine nitrogen) that has split into two distinct peaks. Verify that the integration ratio of these split peaks is exactly 1:1.
-
Sample Measurement: Prepare the enantioenriched sample with the exact same concentration and CSA equivalents. Acquire the spectrum and integrate the corresponding split peaks to determine the ee.
References
-
American Chemical Society (Digitell Inc). "Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent."[Link]
-
MDPI. "Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange." Molecules. [Link]
-
National Institutes of Health (PMC). "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality." [Link]
-
Academia.edu. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." [Link]
-
Bates College. "Calix[4]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents." [Link]
-
University of Bath. "Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines." [Link]
-
ResearchGate. "A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography." [Link]
-
American Laboratory. "The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale." [Link]
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A Comprehensive Guide to the Safe Disposal of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
This guide provides essential safety and logistical information for the proper handling and disposal of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate. As a crucial intermediate in pharmaceutical research and development, understanding its hazard profile and the associated disposal protocols is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is structured to provide clear, procedural guidance rooted in established safety principles and chemical knowledge.
Hazard Profile Analysis: An Evidence-Based Approach
While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate is not consistently available, a robust hazard assessment can be constructed by analyzing its structural motifs: the piperidine ring and the aminophenyl group. This approach allows us to anticipate its toxicological and physicochemical properties by referencing data from structurally similar compounds.
The piperidine moiety, a saturated heterocyclic amine, is commonly associated with flammability, corrosivity, and toxicity.[1][2] The aminophenyl group, an aromatic amine, suggests potential for toxicity and environmental persistence, as many heterocyclic compounds are recognized as emerging environmental contaminants.[3]
Table 1: Anticipated Hazard Profile and Recommended Precautions
| Hazard Category | Anticipated Risk | Rationale & Causality | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Piperidine and its derivatives are known to be acutely toxic.[4] The compound can cause skin and respiratory irritation upon exposure. | Handle exclusively within a chemical fume hood. Avoid creating dust or aerosols. Do not ingest.[5][6] |
| Skin & Eye Irritation | Causes skin irritation and serious eye damage. | Structurally related compounds are classified as skin and eye irritants.[7][8][9] Piperidine itself can cause severe skin burns and eye damage.[2][10] | Wear chemical safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile rubber).[4][5] |
| Flammability | Combustible. Vapors may form explosive mixtures with air. | Piperidine is a flammable liquid.[1][11] While this specific ester may be a solid, heating can lead to decomposition and the release of flammable or toxic fumes.[10] | Keep away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools when handling.[5][11] |
| Environmental Hazard | Potential for environmental persistence and toxicity to aquatic life. | Discharge into the environment must be avoided.[5] Many complex heterocyclic compounds are resistant to degradation and can pose long-term risks to ecosystems.[3] | Do not let the chemical enter drains, soil, or surface water.[2][5] All waste must be treated as hazardous. |
| Combustion Products | Forms toxic gases upon combustion. | Thermal decomposition is expected to produce carbon monoxide (CO), carbon dioxide (CO2), and toxic nitrogen oxides (NOₓ).[2] | In case of fire, firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[5] |
Pre-Disposal Operations: Personal Protective Equipment (PPE) & Handling
Before preparing any waste for disposal, establishing a safe handling environment is critical. The following engineering controls and PPE are mandatory.
-
Engineering Controls : All handling of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, including weighing and transfers, must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible.[6][12]
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection : Wear tightly fitting chemical safety goggles with side-shields, supplemented by a face shield for splash protection.[4][5]
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber, that have been inspected for integrity prior to use.[4][5]
-
Body Protection : A flame-retardant lab coat or a chemical-resistant apron is essential.[4] For larger quantities, a chemical-resistant suit may be necessary.
-
Segregation and Containerization of Waste Streams
Proper disposal begins with meticulous segregation at the point of generation. Never mix incompatible waste streams. Each waste stream must be collected in a designated, properly labeled container.
Table 2: Waste Stream Segregation and Containerization Protocol
| Waste Stream | Description | Container Type | Labeling Requirements |
| Unused/Neat Chemical | Expired or unneeded solid Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate. | Original container or a new, sealable, chemically compatible container. | "Hazardous Waste"; Full Chemical Name: "Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate"; CAS Number (if available); Hazard Symbols (Toxic, Irritant).[4] |
| Contaminated Liquid Waste | Solvents used to rinse glassware, reaction mother liquors, and rinsate from container decontamination. | Sealable, chemically resistant (e.g., HDPE or glass) solvent waste container. | "Hazardous Waste"; List all chemical constituents and their approximate percentages; Hazard Symbols (Flammable, Toxic, Irritant). |
| Contaminated Solid Waste | Used PPE (gloves, etc.), absorbent pads from spills, contaminated filter paper, and disposable labware. | Lined, sealable solid waste drum or a designated hazardous waste bag within a rigid secondary container.[4] | "Hazardous Waste - Solids"; Description: "Lab Debris Contaminated with Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate"; Hazard Symbols (Toxic). |
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Unused or Expired Chemical
-
Ensure the chemical is in its original, securely sealed container. If the original container is compromised, carefully transfer the material to a new, appropriate container inside a fume hood.
-
Label the container clearly according to the specifications in Table 2.
-
Store the container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents and acids.[6]
-
Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
Protocol 4.2: Management of Contaminated Solid Waste
-
Immediately place all contaminated solid materials (gloves, weigh boats, absorbent pads) into the designated container for contaminated solid waste.[4]
-
Do not overfill the container. Seal it securely when it is ready for disposal.
-
Store and arrange for pickup as described in Protocol 4.1.
Protocol 4.3: Decontamination of "Empty" Containers "Empty" containers are not truly empty and must be decontaminated before they can be considered for non-hazardous disposal.
-
Triple Rinse : In a fume hood, rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[4]
-
Collect Rinsate : Each rinse must be collected and transferred into the "Contaminated Liquid Waste" stream.[4] This rinsate is considered hazardous waste.
-
Container Disposal : Once triple-rinsed, deface or remove the original label. The container can now be managed according to your institution's guidelines, which may permit disposal as regular solid waste or require it to be disposed of as hazardous waste.[4]
Emergency Procedures: Spills and Accidental Release
Immediate and correct action is crucial in the event of a spill.[4]
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Wear PPE : Before attempting cleanup, don the full PPE described in Section 2.
-
Contain : For small spills, cover the material with a non-combustible absorbent like vermiculite, sand, or earth.[4][10] Do NOT use combustible materials like paper towels.
-
Collect : Using spark-proof tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[5][11]
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[4]
-
Report : Report the spill to your supervisor and your institution's EHS office, regardless of its size.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate and related materials.
Caption: Disposal decision workflow for Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate.
Conclusion
The responsible disposal of Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate is not merely a procedural task but a fundamental aspect of safe and ethical scientific practice. By adhering to the principles of hazard assessment, proper segregation, and regulatory compliance outlined in this guide, researchers can effectively mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and local regulations to ensure complete and accurate compliance.[12][13] The ultimate goal is to manage chemical waste in a manner that prioritizes safety and environmental stewardship, from the laboratory bench to final disposal.[14]
References
- Ataman Kimya. (n.d.). PIPERIDINE.
- CATO Research Chemicals Inc. (2025, September 8). SAFETY DATA SHEETS.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- ECHEMI. (n.d.). 1-(4-AMINOMETHYL-PHENYL)-PIPERIDINE-4-CARBOXYLIC ACID ETHYL ESTER SDS, 771583-44-9 Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
- Fisher Scientific Company. (2025, December 18). SAFETY DATA SHEET.
- Apollo Scientific. (2022, September 16). Ethyl piperidine-4-carboxylate Safety Data Sheet.
- Alpha Chemika. (n.d.). PIPERIDINE For Synthesis.
- Tokyo Chemical Industry. (2025, April 3). SAFETY DATA SHEET - tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate.
- Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - Ethyl piperazine-1-carboxylate.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperidine, 99%.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Piperidine, hydrochloride.
- Cayman Chemical. (2023, August 10). Safety Data Sheet - N-phenylpiperidin-4-amine.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine.
- MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
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Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
